CYCLO(-GLY-GLU)
Description
Structure
3D Structure
Propriétés
IUPAC Name |
3-[(2S)-3,6-dioxopiperazin-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4/c10-5-3-8-7(13)4(9-5)1-2-6(11)12/h4H,1-3H2,(H,8,13)(H,9,10)(H,11,12)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLSPLQAZRBQJX-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(C(=O)N1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N[C@H](C(=O)N1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428620 | |
| Record name | 3-[(2S)-3,6-Dioxopiperazin-2-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16364-35-5 | |
| Record name | 3-[(2S)-3,6-Dioxopiperazin-2-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-depth Technical Guide to the Structure of CYCLO(-GLY-L-GLU)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), represent the smallest class of cyclic peptides and are characterized by a six-membered ring formed from the condensation of two amino acids.[1][2] These structurally constrained scaffolds are of significant interest in medicinal chemistry and drug development due to their enhanced stability against enzymatic degradation, improved cell permeability, and conformational rigidity compared to their linear counterparts.[2][3] CYCLO(-GLY-L-GLU) is a cyclic dipeptide composed of glycine and L-glutamic acid. While specific experimental data for this particular molecule is limited in publicly accessible literature, this guide will provide a comprehensive overview of its core structural features, expected analytical characteristics, and potential for biological activity, drawing upon established principles of peptide chemistry and data from closely related analogues. This molecule holds potential as a building block in peptide synthesis and may exhibit interesting biological properties, such as neuroprotective or antioxidant effects.[4][5][6]
Part 1: Chemical and Physical Structure
Chemical Formula and Molecular Properties
The fundamental chemical and physical properties of CYCLO(-GLY-L-GLU) are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O₄ | [4] |
| Molecular Weight | 186.17 g/mol | [4] |
| CAS Number | 16364-35-5 | [4] |
| Appearance | White solid | [4] |
| Storage Conditions | ≤ -4°C | [4] |
2D Structure and IUPAC Name
The 2D structure of CYCLO(-GLY-L-GLU) consists of a central diketopiperazine ring formed by the peptide bonds between the glycine and L-glutamic acid residues. The IUPAC name for this compound is (5S)-5-(2-carboxyethyl)piperazine-2,5-dione.
Stereochemistry
The stereochemistry of CYCLO(-GLY-L-GLU) is defined by the L-configuration of the glutamic acid residue. The glycine residue is achiral. The chiral center at the α-carbon of the glutamic acid residue dictates the three-dimensional arrangement of the side chain and influences the overall conformation of the diketopiperazine ring.
3D Conformation
While a specific crystal structure for CYCLO(-GLY-L-GLU) is not available in the Cambridge Structural Database, the conformations of cyclic dipeptides are well-studied. The diketopiperazine ring is not planar and typically adopts a puckered conformation, most commonly a boat or a twisted-boat form. The degree of puckering and the preferred conformation are influenced by the nature and steric bulk of the amino acid side chains.
For CYCLO(-GLY-L-GLU), the presence of the relatively flexible glycine and the L-glutamic acid side chain would lead to a dynamic equilibrium of conformations in solution. The glutamic acid side chain can adopt various rotamers, further contributing to the conformational landscape of the molecule.
Part 2: Spectroscopic and Crystallographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the solution-state structure and dynamics of cyclic peptides.
-
¹H NMR: The proton NMR spectrum of CYCLO(-GLY-L-GLU) would be expected to show distinct signals for the α-protons of both the glycine and glutamic acid residues, as well as the protons of the glutamic acid side chain. The chemical shifts and coupling constants of these protons would provide information about the conformation of the diketopiperazine ring and the orientation of the side chain.
-
¹³C NMR: The carbon NMR spectrum would provide complementary information, with characteristic signals for the carbonyl carbons of the peptide bonds and the α- and side-chain carbons.
-
Advanced NMR Techniques: 2D NMR experiments such as COSY, HSQC, HMBC, and NOESY would be crucial for unambiguous assignment of all proton and carbon signals and for determining through-bond and through-space connectivities, which are essential for a detailed 3D structural model.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the exact mass and elemental composition of a molecule and to probe its structure through fragmentation analysis.
-
High-Resolution Mass Spectrometry (HRMS): HRMS would confirm the molecular formula of CYCLO(-GLY-L-GLU) (C₇H₁₀N₂O₄) by providing a highly accurate mass measurement.
-
Tandem Mass Spectrometry (MS/MS): Collision-induced dissociation (CID) or other fragmentation methods would yield a characteristic fragmentation pattern. For cyclic dipeptides, fragmentation often involves cleavage of the peptide bonds within the ring, leading to the loss of CO and other neutral fragments. The fragmentation of peptides containing glutamic acid can also involve specific pathways related to the side chain.[7][8][9]
X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. A crystal structure of CYCLO(-GLY-L-GLU) would reveal the precise bond lengths, bond angles, and torsional angles, confirming the conformation of the diketopiperazine ring and the arrangement of the glutamic acid side chain. As of now, no such structure has been deposited in the Cambridge Structural Database.
Part 3: Synthesis and Structural Verification
Chemical Synthesis
The synthesis of cyclic dipeptides can be achieved through several routes. A common and effective method involves the cyclization of a linear dipeptide precursor.
The synthesis would typically involve the following steps:
-
Protection: The amino and carboxyl groups of glycine and the side-chain carboxyl group of L-glutamic acid are protected with suitable protecting groups.
-
Coupling: The protected amino acids are coupled to form the linear dipeptide using standard peptide coupling reagents.
-
Deprotection: The protecting groups on the N-terminus and C-terminus of the linear dipeptide are selectively removed.
-
Cyclization: The deprotected linear dipeptide is induced to cyclize under high dilution conditions to favor intramolecular reaction over intermolecular polymerization.
-
Purification: The final product is purified using techniques such as chromatography.
Experimental Protocol: NMR Sample Preparation and Analysis (General)
The following is a general protocol for the preparation and analysis of a cyclic dipeptide sample by NMR spectroscopy.
1. Sample Preparation: a. Weigh approximately 5-10 mg of the purified CYCLO(-GLY-L-GLU) sample. b. Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube. c. Ensure the sample is fully dissolved; gentle vortexing or sonication may be required.
2. NMR Data Acquisition: a. Acquire a ¹H NMR spectrum to assess sample purity and concentration. b. Acquire a ¹³C NMR spectrum. c. Acquire a suite of 2D NMR spectra, including:
- COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for assigning quaternary carbons and confirming the overall structure.
- ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, providing information on the 3D structure and conformation.
3. Data Processing and Analysis: a. Process the acquired NMR data using appropriate software. b. Assign all proton and carbon resonances. c. Analyze coupling constants and NOE/ROE correlations to determine the preferred conformation(s) in solution.
Part 4: Structure-Activity Relationships
While specific biological activities for CYCLO(-GLY-L-GLU) have not been extensively reported, we can infer potential activities based on its constituent amino acids and the general properties of cyclic dipeptides.
-
Neuroactivity: Both glycine and glutamic acid are important neurotransmitters in the central nervous system. Cyclic dipeptides are known to cross the blood-brain barrier, and some exhibit neuroprotective or nootropic effects.[1][3] Therefore, CYCLO(-GLY-L-GLU) could potentially modulate neuronal activity.
-
Antioxidant Properties: The presence of the glutamic acid residue suggests that this cyclic dipeptide might possess antioxidant properties.[4][6]
-
Bioavailability: The cyclic nature of the peptide enhances its stability against proteolysis, which could lead to improved bioavailability compared to its linear counterpart.[2][3]
Further research is warranted to explore the specific biological activities of CYCLO(-GLY-L-GLU) and to establish a clear structure-activity relationship.
Conclusion
CYCLO(-GLY-L-GLU) is a simple cyclic dipeptide with a well-defined chemical formula and molecular weight. While specific experimental structural data is currently lacking in the public domain, its structure can be confidently predicted based on the principles of peptide chemistry. The diketopiperazine ring is expected to adopt a non-planar conformation, and the molecule's overall structure can be fully elucidated using standard spectroscopic and crystallographic techniques. The synthesis of CYCLO(-GLY-L-GLU) can be achieved through established methods of peptide synthesis and cyclization. Given the neuroactive and antioxidant potential of its constituent amino acids, and the favorable pharmacokinetic properties of cyclic dipeptides, CYCLO(-GLY-L-GLU) represents an interesting candidate for further investigation in the fields of medicinal chemistry and drug discovery.
References
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Chem-Impex International. (n.d.). Cyclo(-Gly-L-Glu). Retrieved from [Link]
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Wikipedia. (2023, December 1). Cyclic glycine-proline. Retrieved from [Link]
- Prasad, C. (1995). Bioactive cyclic dipeptides. Peptides, 16(1), 151-164.
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Chem-Impex International. (n.d.). Cyclo(-Gly-L-His). Retrieved from [Link]
- Gante, J. (1994). Peptidomimetics—tailed ligands for the study of peptide hormone action. Angewandte Chemie International Edition in English, 33(17), 1699-1720.
- Zhang, D., Song, P., & Ma, Z. (2020). The effects of glycine-glutamine dipeptide replaced l-glutamine on bovine parthenogenetic and IVF embryo development. Theriogenology, 141, 1-9.
- Ishizu, T., Fujii, A., & Noguchi, S. (1991). Conformational studies of cyclo(L-Phe-L-Pro-Gly-L-Pro)2 by 13C nuclear magnetic resonance. Chemical & Pharmaceutical Bulletin, 39(6), 1617-1619.
- Harrison, A. G., & Yalcin, T. (1997). Fragmentation reactions of protonated peptides containing glutamine or glutamic acid. Journal of the American Society for Mass Spectrometry, 8(4), 364-370.
- Tkachenko, D. A., Ziganatullina, A. I., Zaynitdinova, R. M., Voloshina, A. D., & Ziganshin, M. A. (2026). Solid-State Synthesis and Self-Assembly of cyclo(Phe-Gly) Dipeptide. Russian Journal of General Chemistry, 95(12), 3936-3946.
- De Simone, A., & Dobson, C. M. (2018). Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. Chemical Science, 9(1), 134-145.
- Belin, P., Moutiez, M., Lautru, S., Seguin, J., Pernodet, J. L., & Gondry, M. (2017). Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. Molecules, 22(10), 1735.
- Yalcin, T., & Harrison, A. G. (1996). Fragmentation of protonated peptides containing glutamine or glutamic acid. Journal of Mass Spectrometry, 31(11), 1237-1243.
- Gudasheva, T. A., Boyko, S. S., Akperov, E. K., & Seredenin, S. B. (2009). Structural-functional study of glycine-and-proline-containing peptides (Glyprolines) as potential neuroprotectors. Bioorganicheskaia khimiia, 35(2), 165-171.
- Higashijima, T., Tasumi, M., & Miyazawa, T. (1977). NMR studies on the conformation of cyclodipeptides with two identical L-aromatic amino acid residues in solutions. FEBS letters, 82(1), 61-64.
- van der Vorm, S., Hansen, T., & van der Marel, G. A. (2022). Synthesis of glycopeptides and glycopeptide conjugates. Organic & Biomolecular Chemistry, 20(29), 5649-5666.
- Ali, M., & Kim, I. D. (2019). Biological Functions of Antioxidant Dipeptides. Journal of Food and Nutrition Research, 7(12), 856-863.
- Kulesza, A., Frączyk, T., Rzeszowska-Wolny, J., & Stefanowicz, P. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 26(22), 6982.
- de la Torre, B. G., & Albericio, F. (2020). Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold. Molecules, 25(19), 4437.
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Matrix Science. (n.d.). Peptide fragmentation. Retrieved from [Link]
- Kjellberg, A., & Widmalm, G. (2023). NMR chemical shifts prediction of glycopeptides and glycoproteins aided by the computer program CASPER. Diva-Portal.org.
- Giessen, T. W. (2021). Natural and engineered cyclodipeptides: Biosynthesis, chemical diversity, and engineering strategies for diversification and high-yield bioproduction. Current Opinion in Biotechnology, 71, 134-143.
- van der Vorm, S., Hansen, T., & van der Marel, G. A. (2022). Synthesis of glycopeptides and glycopeptide conjugates.
- Ishimitsu, S., Fujimoto, S., & Ohara, A. (1991). Chiral Recognition of Diketopiperazine Cyclo(Pro-Gly) and Propranolol Using (-)-Epigallocatechin-3-O-gallate. Chemical and Pharmaceutical Bulletin, 39(11), 3042-3044.
- Matsuo, I., & Ito, Y. (2021). Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS. Molecules, 26(16), 4991.
- Sara, Y., & Sara, G. (2021). Glycyl-L-Prolyl-L-Glutamate Pseudotripeptides for Treatment of Alzheimer's Disease. Molecules, 26(3), 565.
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CYCLO(-GLY-L-GLU): An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Emergence of Cyclic Dipeptides in Therapeutic Research
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), represent a fascinating and rapidly evolving class of bioactive molecules.[1] These are the simplest cyclic peptide structures found in nature, formed by the intramolecular cyclization of two amino acids.[1] Their constrained conformation imparts several advantageous properties over their linear counterparts, including enhanced stability against enzymatic degradation, improved cell permeability, and a more defined interaction with biological targets.[1] These characteristics have positioned CDPs as promising scaffolds in drug discovery and development, with applications spanning neuroprotection, antimicrobial, and antitumor research.[2][3]
This technical guide focuses on a specific member of this class, CYCLO(-GLY-L-GLU), providing a comprehensive overview of its known properties, potential applications, and the scientific context derived from closely related and more extensively studied cyclic dipeptides. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this molecule.
Physicochemical Properties and Identification
A clear understanding of the fundamental physicochemical properties of a compound is paramount for any research and development endeavor. While extensive experimental data for CYCLO(-GLY-L-GLU) is not widely published, the foundational identifying information is well-established.
| Property | Value | Source |
| CAS Number | 16364-35-5 | |
| Molecular Formula | C₇H₁₀N₂O₄ | |
| Molecular Weight | 186.17 g/mol | |
| Appearance | White solid | |
| Storage Conditions | ≤-4°C | |
| Synonyms | Cyclo(-Gly-Glu) |
A Note on Further Characterization: For a comprehensive understanding, further experimental determination of properties such as melting point, solubility in various aqueous and organic solvents, and stability under different pH and temperature conditions is highly recommended.
Synthesis and Characterization: A Methodological Overview
The synthesis of cyclic dipeptides like CYCLO(-GLY-L-GLU) can be approached through several established methodologies. The most common strategies involve the cyclization of a linear dipeptide precursor.
Conceptual Synthesis Workflow
Caption: A generalized workflow for the synthesis of cyclic dipeptides.
Experimental Protocol: A Representative Solution-Phase Synthesis
Step 1: Protection of Amino and Carboxyl Groups
-
The synthesis typically begins with the protection of the N-terminus of glycine (e.g., with a Boc group) and the C-terminus of glutamic acid (e.g., as a methyl or benzyl ester) to prevent unwanted side reactions.
Step 2: Peptide Coupling
-
The protected amino acids are then coupled using standard peptide coupling reagents (e.g., DCC/NHS or HBTU) to form the linear dipeptide, Boc-Gly-L-Glu(OR)-OR.
Step 3: Deprotection
-
Selective deprotection of the N-terminal protecting group (e.g., using TFA for Boc) and the C-terminal protecting group (e.g., via saponification for a methyl ester) is performed to yield the linear Gly-L-Glu precursor.
Step 4: Intramolecular Cyclization
-
The deprotected linear dipeptide is subjected to high-dilution conditions in the presence of a coupling agent to favor intramolecular cyclization over intermolecular polymerization.
Step 5: Purification and Characterization
-
The crude product is purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).
-
The final product's identity and purity are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.[4]
Biological Activity and Therapeutic Potential: An Extrapolative Perspective
Direct studies on the biological activity of CYCLO(-GLY-L-GLU) are limited in publicly accessible literature. However, the broader class of cyclic dipeptides exhibits a wide range of pharmacological effects, offering a predictive framework for the potential applications of CYCLO(-GLY-L-GLU).
Potential Therapeutic Areas
-
Neuropharmacology: Many CDPs, such as cyclo(Gly-Pro), have demonstrated neuroprotective and nootropic (cognitive-enhancing) effects.[5] They are being investigated for their potential in treating neurological disorders.[5] Given its structure, CYCLO(-GLY-L-GLU) is a candidate for investigation into its effects on neurotransmitter systems.[1]
-
Drug Delivery Systems: The enhanced stability and bioavailability of CDPs make them attractive for use in novel drug delivery vehicles, potentially improving the solubility and delivery of poorly soluble drugs.[1]
-
Biotechnology: CDPs are being explored in the formulation of biomaterials, such as enhancing the properties of hydrogels for tissue engineering and regenerative medicine.[1]
-
Antioxidant Research: The potential for antioxidant properties is another area of interest for this class of compounds, which could be relevant for developing supplements or pharmaceuticals aimed at mitigating oxidative stress.[1]
Known Signaling Pathways of Related Cyclic Dipeptides
To provide a deeper insight into potential mechanisms of action, it is useful to examine the signaling pathways modulated by more extensively studied CDPs. For instance, cyclo(Gly-Pro) has been shown to interact with the insulin-like growth factor-1 (IGF-1) signaling pathway.[2][5]
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The Multifaceted World of Cyclic Dipeptides: A Technical Guide to Their Biological Functions and Therapeutic Potential
Introduction: Unveiling the "Privileged Scaffold"
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are the simplest form of cyclic peptides, consisting of a six-membered ring formed from the condensation of two amino acids.[1] Historically dismissed as mere byproducts of protein degradation, these molecules are now recognized as possessing a vast and diverse range of biological activities, earning them the designation of a "privileged scaffold" in medicinal chemistry.[1] Their inherent structural rigidity, resistance to enzymatic degradation, and ability to be readily synthesized and modified make them an attractive platform for the development of novel therapeutics.[2] This technical guide provides an in-depth exploration of the core biological functions of cyclic dipeptides, delving into their mechanisms of action, providing exemplary data, and outlining key experimental protocols for their investigation.
I. Anticancer Activity: Inducing Apoptosis and Disrupting Cellular Proliferation
A significant body of research has highlighted the potent anticancer activities of various cyclic dipeptides.[3] These compounds exert their effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis) and inhibiting the uncontrolled proliferation characteristic of cancer cells.[4][5]
Mechanism of Action: Triggering the Apoptotic Cascade
Many cyclic dipeptides initiate apoptosis through the intrinsic or mitochondrial pathway. This process is characterized by the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[6] Cytochrome c then activates a cascade of caspase enzymes, ultimately leading to the execution of apoptosis.[6] For instance, the cyclic peptide RA-V, isolated from Rubia cordifolia, has been shown to induce apoptosis in breast cancer cells by triggering the mitochondrial pathway, leading to the activation of the caspase cascade.[6] Furthermore, some CDPs, such as cyclo(Phe-Pro), have been observed to induce chromatin condensation and phosphatidylserine externalization, both hallmarks of apoptosis.[4][5]
Another key mechanism involves the modulation of critical signaling pathways that regulate cell survival and proliferation. The PI3K/Akt/mTOR pathway, often hyperactivated in cancer, is a common target. RA-V, for example, inhibits the phosphorylation of Akt, a key protein in this pathway, thereby promoting apoptosis.[6]
Diagram: Anticancer Mechanism of Cyclic Dipeptides via Apoptosis Induction
Caption: Antimicrobial action of cyclic dipeptides.
Quantitative Assessment of Antimicrobial Activity
The antimicrobial potency of cyclic dipeptides is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Cyclic Dipeptide | Microorganism | MIC (µg/mL) | Reference |
| Champacyclin | Erwinia amylovora | ~6.25 (40% inhibition at 25 µM) | [7] |
| Halolitoralin A-C | Candida albicans | 20-30 | [7] |
| Kocurin | MRSA | 0.25 | [7] |
| Loloatins A-D | MRSA, VRE, PRSP | 0.25-8 | [7] |
Experimental Protocol: Broth Microdilution MIC Assay
The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent. [8][9][10][11] Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Cyclic dipeptide stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism from an overnight culture, adjusted to a concentration of approximately 5 x 10^5 CFU/mL in the appropriate broth.
-
Serial Dilution: Prepare a two-fold serial dilution of the cyclic dipeptide in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL and a final inoculum concentration of 2.5 x 10^5 CFU/mL.
-
Controls: Include a positive control (inoculum without the compound) and a negative control (broth without inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 16-20 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the cyclic dipeptide at which there is no visible growth (no turbidity) as observed by the naked eye or by measuring the optical density at 600 nm.
III. Neuroprotective Effects: Shielding Neurons from Damage
Certain cyclic dipeptides, notably cyclo(His-Pro), have demonstrated significant neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases. [12]
Mechanism of Action: Activating the Nrf2 Antioxidant Pathway
Cyclo(His-Pro) exerts its neuroprotective effects primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. [4][7][13]Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. In the presence of oxidative stress or activators like cyclo(His-Pro), Nrf2 is released from Keap1 and translocates to the nucleus. [14]In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the subsequent production of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). [15][16]This upregulation of the cellular antioxidant defense system helps to mitigate oxidative damage, a key contributor to neuronal cell death in neurodegenerative disorders. [17]
Diagram: Neuroprotective Mechanism of Cyclo(His-Pro) via Nrf2 Activation
Caption: Neuroprotective mechanism of Cyclo(His-Pro).
Experimental Protocol: In Vitro Neuroprotection Assay
This protocol outlines a general method to assess the neuroprotective effects of a cyclic dipeptide against an oxidative stress-induced cell death model using a neuronal cell line like PC12.
Materials:
-
PC12 cell line
-
Cell culture medium (e.g., RPMI-1640 with horse and fetal bovine serum)
-
Cyclic dipeptide of interest (e.g., cyclo(His-Pro))
-
Oxidative stress-inducing agent (e.g., hydrogen peroxide, 6-hydroxydopamine)
-
Cell viability assay kit (e.g., MTT or LDH release assay)
-
96-well plates
Procedure:
-
Cell Culture and Differentiation: Culture PC12 cells in appropriate medium. For some experiments, differentiation into a neuronal phenotype can be induced by treatment with Nerve Growth Factor (NGF).
-
Pre-treatment with CDP: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of the cyclic dipeptide for a specific duration (e.g., 24 hours).
-
Induction of Oxidative Stress: After pre-treatment, expose the cells to the oxidative stress-inducing agent for a defined period (e.g., 24 hours). Include a control group that is not exposed to the stressor.
-
Assessment of Cell Viability: Following the stress induction, assess cell viability using a standard assay like the MTT assay (as described previously) or an LDH (lactate dehydrogenase) release assay, which measures membrane damage.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the cyclic dipeptide by comparing the viability of cells pre-treated with the CDP and exposed to the stressor to those only exposed to the stressor.
IV. Quorum Sensing Inhibition: Disrupting Bacterial Communication
Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate their gene expression and behavior in a population density-dependent manner. [18][19]It plays a crucial role in bacterial virulence, biofilm formation, and antibiotic resistance. Cyclic dipeptides have been identified as potent inhibitors of QS, offering a novel anti-virulence strategy that is less likely to induce resistance compared to traditional antibiotics. [18]
Mechanism of Action: Antagonizing QS Receptors
In many Gram-negative bacteria, such as Pseudomonas aeruginosa, QS is mediated by N-acyl homoserine lactones (AHLs) as signaling molecules. These AHLs bind to and activate transcriptional regulators (e.g., LasR and RhlR in P. aeruginosa), leading to the expression of virulence genes. Cyclic dipeptides can act as competitive antagonists, binding to the same receptors as the native AHLs but without activating them. [8]This blocks the QS signaling cascade and prevents the expression of virulence factors. [8]
Diagram: Quorum Sensing Inhibition by Cyclic Dipeptides in P. aeruginosa
Caption: Quorum sensing inhibition by cyclic dipeptides.
Experimental Protocol: Violacein Inhibition Assay
Chromobacterium violaceum is a bacterium that produces a purple pigment called violacein, the production of which is regulated by QS. This makes it an excellent reporter strain for screening QS inhibitors.
Materials:
-
Chromobacterium violaceum (e.g., ATCC 12472)
-
Luria-Bertani (LB) broth and agar
-
Cyclic dipeptide to be tested
-
96-well microtiter plate
-
Solvent for violacein extraction (e.g., DMSO or ethanol)
-
Spectrophotometer
Procedure:
-
Overnight Culture: Grow an overnight culture of C. violaceum in LB broth.
-
Assay Setup: In a 96-well plate, add LB broth and serial dilutions of the cyclic dipeptide.
-
Inoculation: Inoculate each well with the overnight culture of C. violaceum (e.g., to a final OD600 of 0.1).
-
Incubation: Incubate the plate at 30°C for 24-48 hours, or until the purple color is well-developed in the control wells (no compound).
-
Violacein Extraction: After incubation, add a solvent (e.g., an equal volume of DMSO) to each well to lyse the cells and extract the violacein.
-
Quantification: Centrifuge the plate to pellet the cell debris and transfer the supernatant to a new plate. Measure the absorbance of the extracted violacein at 585 nm.
-
Data Analysis: Calculate the percentage of violacein inhibition for each concentration of the cyclic dipeptide compared to the control.
V. Conclusion and Future Perspectives
Cyclic dipeptides represent a remarkably versatile class of molecules with a wide array of biological functions that are of significant interest to the fields of drug discovery and development. Their inherent drug-like properties, including enzymatic stability and the potential for oral bioavailability, make them highly attractive scaffolds for therapeutic innovation. The continued exploration of naturally occurring CDPs and the rational design of novel synthetic analogues will undoubtedly lead to the development of new and effective treatments for a range of diseases, from cancer and infectious diseases to neurodegenerative disorders. The experimental protocols and mechanistic insights provided in this guide serve as a foundation for researchers to further unravel the therapeutic potential of these fascinating molecules.
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An In-depth Technical Guide to the Antioxidant Properties of CYCLO(-GLY-GLU)
Executive Summary
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological driver in numerous chronic diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] The quest for novel therapeutic agents capable of mitigating oxidative damage is a paramount objective in drug discovery. Cyclic dipeptides (CDPs), or 2,5-diketopiperazines, have emerged as a promising class of bioactive molecules, exhibiting a range of properties including significant antioxidant, cytoprotective, and neuroprotective effects.[1] This technical guide provides a comprehensive framework for the investigation and validation of the antioxidant properties of a specific cyclic dipeptide, CYCLO(-GLY-GLU).
Drawing upon established methodologies and insights from related compounds, this document outlines the plausible mechanisms of action for CYCLO(-GLY-GLU) and presents a suite of self-validating experimental protocols to rigorously assess its antioxidant potential. We will progress from fundamental chemical assays that measure direct radical scavenging to more complex, biologically relevant cell-based assays that probe the compound's influence on endogenous antioxidant defense systems. This guide is designed to serve as a foundational resource for researchers aiming to characterize novel antioxidant compounds and accelerate their translation into viable therapeutic candidates.
Introduction to CYCLO(-GLY-GLU) as a Potential Antioxidant
CYCLO(-GLY-GLU) is a cyclic dipeptide formed from the condensation of the amino acids glycine and glutamic acid. Its rigid, cyclic structure confers enhanced stability against enzymatic degradation compared to linear peptides, a highly desirable trait for therapeutic agents.[2] While extensive research exists on the antioxidant activities of various CDPs[3][4][5], the specific properties of CYCLO(-GLY-GLU) remain an area of nascent investigation.
The antioxidant potential of peptides is often associated with their amino acid composition.[3] The presence of glutamic acid, with its carboxyl side chain, suggests potential metal-chelating capabilities, which can inhibit the formation of highly reactive hydroxyl radicals via Fenton-type reactions. Furthermore, the peptide backbone itself can participate in hydrogen donation to neutralize free radicals. Beyond these direct mechanisms, there is compelling evidence that CDPs can modulate intracellular signaling pathways that govern the expression of protective antioxidant enzymes.[3]
This guide will systematically explore two primary modes of antioxidant action for CYCLO(-GLY-GLU):
-
Direct Radical Scavenging: The intrinsic ability of the molecule to directly neutralize free radicals.
-
Indirect Cellular Antioxidant Activity: The capacity to upregulate the cell's own antioxidant defense machinery, primarily through the potential activation of the Nrf2-Keap1 signaling pathway.
Data Presentation: Hypothetical DPPH Scavenging Activity
| Compound | Concentration (µg/mL) | % Scavenging Activity | IC50 (µg/mL) |
| CYCLO(-GLY-GLU) | 10 | 15.2 ± 1.8 | \multirow{5}{*}{165.4} |
| 50 | 28.9 ± 2.5 | ||
| 100 | 41.5 ± 3.1 | ||
| 250 | 62.8 ± 4.0 | ||
| 500 | 85.1 ± 3.5 | ||
| Ascorbic Acid | 5 | 92.3 ± 1.5 | 2.8 |
Quantifying Intracellular Antioxidant Efficacy
While chemical assays are informative, a more biologically relevant assessment is required to determine if a compound can function as an antioxidant within a cellular environment. The Cellular Antioxidant Activity (CAA) assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within live cells. [6][7]
Causality Behind Experimental Choices
-
Why a Cell-Based Assay? The CAA assay accounts for crucial biological factors like cell membrane permeability, intracellular localization, and metabolic stability of the test compound, providing a more predictive measure of in vivo potential. [7]* Why HepG2 Cells? Human hepatocarcinoma HepG2 cells are a well-established model for this assay. They readily uptake the DCFH-DA probe and are robust, providing consistent and reproducible results. [6]* Why AAPH? 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) is a peroxyl radical generator that mimics the type of radicals found in biological systems, serving as a relevant oxidative stressor. [6]
Detailed Experimental Protocol: CAA Assay
-
Cell Culture and Seeding:
-
Culture HepG2 cells in appropriate media until confluent.
-
Seed the cells into a 96-well, black, clear-bottom plate at a density of 6 x 10^4 cells/well and allow them to adhere for 24 hours.
-
-
Compound and Probe Loading:
-
Remove the culture medium and wash the cells with Phosphate Buffered Saline (PBS).
-
Treat the cells with 100 µL of media containing various concentrations of CYCLO(-GLY-GLU) or a positive control (e.g., Quercetin) for 1 hour.
-
Add 25 µM of the DCFH-DA probe to each well and incubate for another hour.
-
-
Induction of Oxidative Stress and Measurement:
-
Wash the cells again with PBS to remove any compound or probe that has not been taken up. [8] * Add 100 µL of 600 µM AAPH solution to each well to induce oxidative stress.
-
Immediately place the plate in a fluorescence reader pre-set to 37°C.
-
Measure fluorescence every 5 minutes for 1 hour using an excitation wavelength of 485 nm and an emission wavelength of 538 nm. [9]4. Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics of each sample.
-
Determine the CAA unit for each concentration using the formula: CAA Unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the AUC for the sample and ∫CA is the AUC for the control (cells treated with AAPH but no antioxidant).
-
Express results as micromoles of Quercetin Equivalents (QE).
-
Elucidating Effects on Endogenous Antioxidant Enzyme Systems
An effective antioxidant can also function by bolstering the cell's innate defense mechanisms. This involves measuring the activity of key antioxidant enzymes—Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx)—and assessing the extent of cellular damage via lipid peroxidation (Malondialdehyde, MDA).
The Interplay of Antioxidant Enzymes
SOD constitutes the first line of defense, converting the highly reactive superoxide radical (O₂⁻) into hydrogen peroxide (H₂O₂). [10]While less reactive, H₂O₂ must be neutralized to prevent its conversion into hydroxyl radicals. This is accomplished by CAT and GPx, which decompose H₂O₂ into water and oxygen. [11]An effective indirect antioxidant may increase the activity of one or more of these enzymes.
Experimental Design: Cell Culture Model
-
Model: Use a relevant cell line (e.g., human neuronal cells for neuroprotection studies, or hepatocytes for general metabolism).
-
Treatment Groups:
-
Control (untreated cells)
-
Oxidative Stress (e.g., H₂O₂ or Rotenone treatment)
-
CYCLO(-GLY-GLU) alone
-
CYCLO(-GLY-GLU) pre-treatment followed by Oxidative Stress
-
-
Procedure: After the treatment period (e.g., 24 hours), harvest the cells, prepare cell lysates, and measure total protein concentration for normalization.
Protocol Suite for Endogenous Antioxidant Profile
-
Principle: This assay uses a water-soluble tetrazolium salt (WST-1) that produces a yellow formazan dye upon reduction by superoxide anions generated by xanthine oxidase. SOD activity is measured by the degree of inhibition of this colorimetric reaction. [10]* Protocol:
-
Add cell lysate samples and SOD standards to a 96-well plate.
-
Add the WST working solution to all wells.
-
Initiate the reaction by adding the xanthine oxidase solution.
-
Incubate for 20 minutes at 37°C.
-
Measure absorbance at 450 nm.
-
Calculate the percentage inhibition rate and determine SOD activity relative to the standard curve. [12]
-
-
Principle: The assay measures the decomposition of a known concentration of H₂O₂ by the catalase in the sample. The remaining H₂O₂ is reacted with a chromogen to produce a colored product, which is measured at 520-550 nm. The catalase activity is inversely proportional to the signal. [13][14]* Protocol:
-
Add assay buffer, methanol, and H₂O₂ solution to the wells of a 96-well plate. [15] 2. Initiate the reaction by adding cell lysate samples. Incubate for 20 minutes at room temperature. [15] 3. Terminate the reaction by adding potassium hydroxide. [15] 4. Add the chromogen (e.g., Purpald) and incubate for 10 minutes. [15] 5. Add potassium periodate to stabilize the color and read absorbance at 550 nm. [15] 6. Calculate CAT activity based on a standard curve.
-
-
Principle: This is a coupled enzyme assay. GPx reduces H₂O₂ using glutathione (GSH) as a cofactor, producing oxidized glutathione (GSSG). Glutathione reductase (GR) then recycles GSSG back to GSH, a process that consumes NADPH. The rate of NADPH disappearance, measured by the decrease in absorbance at 340 nm, is directly proportional to GPx activity. [11][16]* Protocol:
-
Prepare a reaction mixture containing assay buffer, NADPH, GSH, and glutathione reductase.
-
Add the reaction mixture and cell lysate samples to a 96-well plate.
-
Initiate the reaction by adding a peroxide solution (e.g., cumene hydroperoxide). [17] 4. Immediately monitor the decrease in absorbance at 340 nm every minute for at least 5 minutes. [11] 5. Calculate the rate of NADPH consumption (ΔA340/min) to determine GPx activity.
-
-
Principle: MDA, an end-product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored MDA-TBA adduct, which can be measured colorimetrically at ~532 nm. [18][19]* Protocol:
-
Add cell lysate to a microcentrifuge tube.
-
Add phosphotungstic acid to precipitate lipids, then centrifuge.
-
Resuspend the pellet and add TBA reagent.
-
Incubate at 95°C for 60 minutes to facilitate the reaction. [20] 5. Cool on ice, then centrifuge to pellet any precipitate.
-
Transfer the supernatant to a 96-well plate and measure the absorbance at 532 nm.
-
Quantify MDA levels using a standard curve prepared from an MDA standard (e.g., tetraethoxypropane). [21]
-
Data Presentation: Hypothetical Cellular Antioxidant Profile
| Parameter | Control | H₂O₂ Stress | CYCLO(-GLY-GLU) + H₂O₂ Stress |
| SOD Activity (U/mg protein) | 125.4 ± 8.9 | 88.2 ± 7.1 | 115.6 ± 9.3# |
| CAT Activity (U/mg protein) | 55.1 ± 4.3 | 31.5 ± 3.9 | 49.8 ± 4.1# |
| GPx Activity (nmol/min/mg protein) | 210.7 ± 15.6 | 145.3 ± 12.8 | 198.2 ± 16.0# |
| MDA Levels (nmol/mg protein) | 1.8 ± 0.2 | 5.9 ± 0.6 | 2.5 ± 0.3# |
| *p < 0.05 vs Control; #p < 0.05 vs H₂O₂ Stress |
Conclusion and Future Directions
This guide provides a structured, multi-tiered approach to characterizing the antioxidant properties of CYCLO(-GLY-GLU). The proposed experimental framework, progressing from basic chemical reactivity to complex cellular responses, is designed to build a comprehensive and scientifically rigorous profile of the compound's activity. The detailed, self-validating protocols provide a clear roadmap for execution, ensuring data integrity and reproducibility.
Positive results from these assays would establish CYCLO(-GLY-GLU) as a viable antioxidant candidate. Future work should focus on elucidating the precise molecular mechanisms, such as confirming the modulation of the Nrf2 pathway through western blot and qPCR analysis, and progressing to in vivo models of diseases with a strong oxidative stress component. The stability and potential bioactivity of CYCLO(-GLY-GLU) make it a compelling subject for further research in the development of novel functional foods and pharmaceuticals. [3]
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CYCLO(-GLY-GLU) in biomaterials and hydrogel formation
An In-Depth Technical Guide to CYCLO(-GLY-GLU): From Synthesis to Application as a Novel Hydrogel Biomaterial
Foreword: Charting a New Course in Biomaterials
To our fellow researchers, scientists, and drug development professionals,
The field of self-assembling biomaterials is rich with discovery, yet many simple, elegant building blocks remain unexplored. This guide focuses on one such molecule: CYCLO(-GLY-GLU) , a cyclic dipeptide (CDP) of glycine and L-glutamic acid. While the broader class of CDPs is known for forming robust supramolecular structures, the specific potential of CYCLO(-GLY-GLU) as a hydrogelator has not been documented in peer-reviewed literature.
This guide, therefore, deviates from a retrospective review. Instead, it serves as a forward-looking, in-depth technical roadmap. Grounded in the established principles of peptide chemistry and supramolecular self-assembly, we will provide the theoretical framework, synthesis protocols, and characterization workflows necessary to investigate and validate CYCLO(-GLY-GLU) as a novel, pH-responsive hydrogel for advanced biomaterial applications. We will not just present steps; we will explain the scientific rationale behind them, empowering you to pioneer this promising area of research.
Section 1: The CYCLO(-GLY-GLU) Molecule: Synthesis and Attributes
The potential of CYCLO(-GLY-GLU) as a hydrogelator stems from its unique molecular architecture. The rigid diketopiperazine (DKP) ring provides a stable backbone for predictable, directional hydrogen bonding, while the glutamic acid side chain introduces a pH-sensitive carboxylic acid group. This combination suggests a capacity for environmentally responsive self-assembly.
Molecular Structure and Properties
CYCLO(-GLY-GLU) is a simple yet powerful molecule for supramolecular construction. Its inherent stability is greater than its linear dipeptide counterpart, making it an attractive candidate for biomaterials that must withstand physiological conditions.
| Property | Value | Source |
| Synonyms | Cyclo(-Gly-Glu) | [1] |
| CAS Number | 16364-35-5 | [1] |
| Molecular Formula | C₇H₁₀N₂O₄ | [1] |
| Molecular Weight | 186.17 g/mol | [1] |
| Appearance | White solid | [1] |
| Key Functional Groups | Diketopiperazine ring, Carboxylic acid | N/A |
Experimental Protocol: Solution-Phase Synthesis of CYCLO(-GLY-GLU)
While numerous methods exist for CDP synthesis, the following solution-phase protocol is adapted from established procedures for similar dipeptides and offers a reliable pathway from linear precursors to the final cyclic product. This method involves protection of the reactive groups, coupling of the amino acids, deprotection, and a final intramolecular cyclization step.
Step 1: N-terminal Protection of Glycine
-
Objective: To protect the amine group of glycine to ensure specific peptide bond formation.
-
Dissolve Glycine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and aqueous sodium bicarbonate (10%).
-
Cool the solution to 0°C in an ice bath.
-
Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the dioxane via rotary evaporation.
-
Wash the remaining aqueous layer with ethyl acetate (3x) to remove unreacted Boc₂O.
-
Acidify the aqueous layer to pH 2-3 with cold 10% citric acid, causing the product to precipitate or become extractable.
-
Extract the product, Boc-Gly-OH, with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield the protected amino acid.
Step 2: C-terminal Protection of L-Glutamic Acid
-
Objective: To protect the carboxylic acid groups of glutamic acid to prevent side reactions during coupling. (This often involves forming a benzyl or methyl ester).
Step 3: Peptide Coupling
-
Objective: To form the linear dipeptide Boc-Gly-Glu(OR)-OR.
-
Dissolve Boc-Gly-OH (1.0 eq) and the protected L-Glutamic acid (1.0 eq) in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent such as HBTU (1.1 eq) and a base like N,N-Diisopropylethylamine (DIPEA, 2.0 eq).
-
Stir the reaction at room temperature for 4-6 hours, monitoring completion by TLC or LC-MS.
-
Upon completion, perform a standard aqueous workup and purify the linear dipeptide by column chromatography.
Step 4: Deprotection and Cyclization
-
Objective: To remove the protecting groups and induce intramolecular cyclization to form CYCLO(-GLY-GLU).
-
Remove the N-terminal Boc group using a strong acid like trifluoroacetic acid (TFA) in DCM.
-
After deprotection, neutralize the resulting amine salt.
-
Induce cyclization by heating the linear dipeptide under high dilution in a solvent like isopropanol. This favors the intramolecular reaction over intermolecular polymerization.
-
Monitor the formation of the cyclic product by LC-MS.
Step 5: Final Deprotection and Purification
-
Objective: To remove the C-terminal protecting groups and purify the final product.
-
If benzyl esters were used, remove them via catalytic hydrogenation (e.g., using H₂ gas with a Pd/C catalyst).
-
Purify the final CYCLO(-GLY-GLU) product using reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve >99% purity.
-
Confirm the product identity and purity via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Section 2: The Self-Assembly Mechanism: A Predictive Framework
The transition from soluble CYCLO(-GLY-GLU) monomers to a macroscopic hydrogel is a hierarchical process driven by non-covalent interactions. Self-assembling cyclic peptides are known to form supramolecular nanotubes through β-sheet-like hydrogen bonding.[1]
Driving Forces of Self-Assembly
-
Hydrogen Bonding: The core DKP ring contains two amide bonds, each with a hydrogen bond donor (N-H) and acceptor (C=O). These groups are predicted to form robust, directional hydrogen bonds, causing the monomers to stack into one-dimensional columnar structures.
-
Electrostatic Interactions & pH-Responsiveness: The glutamic acid side chain possesses a carboxylic acid group (pKa ≈ 4.2).
-
At Low pH (pH < 4): The carboxyl group is protonated (-COOH), making it neutral and capable of acting as a hydrogen bond donor. This state is expected to favor strong, ordered aggregation.
-
At High pH (pH > 5): The carboxyl group is deprotonated (-COO⁻), creating negative charges on the monomers. The resulting electrostatic repulsion is expected to inhibit aggregation, leading to dissolution or the formation of a weaker gel.
-
-
Hydrophobic Interactions: While minimal, the aliphatic portions of the molecule may contribute to the stability of the assembled core, shielding it from water.
Proposed Hierarchical Assembly Pathway
The gelation of CYCLO(-GLY-GLU) is hypothesized to be a multi-step process triggered by a change in environmental conditions, primarily pH.
-
Monomer State: At neutral to high pH, CYCLO(-GLY-GLU) exists as soluble monomers due to electrostatic repulsion.
-
Nucleation (Trigger): Upon lowering the pH (e.g., via addition of an acid or a slow-hydrolyzing agent like glucono-δ-lactone), the carboxyl groups become protonated, neutralizing the repulsion and allowing monomers to approach each other.
-
Elongation: The neutralized monomers begin to stack via intermolecular hydrogen bonds, forming 1D supramolecular polymers or nanofibers.
-
Network Formation: As these nanofibers grow, they entangle and interact at junction points, forming a three-dimensional network that immobilizes water molecules, resulting in the formation of a macroscopic hydrogel.
Caption: Fig 1. Proposed hierarchical self-assembly of CYCLO(-GLY-GLU).
Section 3: Experimental Workflow for Hydrogel Validation
A rigorous, multi-faceted approach is required to confirm the formation of a true hydrogel and to characterize its properties. The following workflow provides a self-validating system to move from qualitative observation to quantitative analysis.
Caption: Fig 2. Workflow for hydrogel formation and characterization.
Protocol: Hydrogel Formation and Screening
-
Objective: To identify the minimum gelation concentration (MGC) and optimal pH for hydrogel formation.
-
Prepare a stock solution of CYCLO(-GLY-GLU) (e.g., 50 mg/mL or ~268 mM) in deionized water. If solubility is an issue at neutral pH, add a minimal amount of 1M NaOH to dissolve.
-
In a series of glass vials, prepare dilutions of the stock solution to achieve a range of final concentrations (e.g., 0.5, 1.0, 1.5, 2.0, 2.5, 3.0 % w/v).
-
To each vial, add a trigger for pH change. A reliable method is to use glucono-δ-lactone (GDL), which slowly hydrolyzes to gluconic acid, ensuring a gradual and uniform pH drop. Add GDL at various concentrations (e.g., 0.5x, 1x, 2x molar equivalent to the peptide).
-
Gently mix each vial without introducing air bubbles and leave undisturbed at a constant temperature (e.g., 25°C or 37°C).
-
At set time intervals (e.g., 1, 2, 6, 12, 24 hours), assess gelation by inverting the vials. A stable, self-supporting gel that does not flow is considered a positive result.
-
Record the MGC and the conditions under which it was achieved. Measure the final pH of the gel.
Protocol: Rheological Characterization
-
Objective: To quantify the viscoelastic properties of the hydrogel, confirming its solid-like nature and mechanical strength.
-
Prepare a hydrogel sample directly on the plate of a rheometer using the optimal conditions found in Protocol 3.1.
-
Use a parallel plate geometry (e.g., 20 mm diameter) with a solvent trap to prevent dehydration.
-
Strain Sweep: First, perform an oscillatory strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of strain.
-
Frequency Sweep: Perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain within the LVER.
-
Data Interpretation: A true hydrogel will exhibit a storage modulus (G') significantly greater than the loss modulus (G'') across the frequency range, indicating a predominantly elastic, solid-like material.
| Parameter | Typical Value for Peptide Hydrogel | Significance |
| Storage Modulus (G') | 10² - 10⁵ Pa | Represents the elastic component; indicates gel stiffness. |
| Loss Modulus (G'') | 10¹ - 10⁴ Pa | Represents the viscous component; indicates energy dissipation. |
| Loss Tangent (tan δ) | < 0.1 | Ratio of G''/G'; a value << 1 confirms a solid-like gel. |
Protocol: Morphological Analysis via SEM
-
Objective: To visualize the three-dimensional network structure of the hydrogel.
-
Prepare a hydrogel sample and flash-freeze it in liquid nitrogen.
-
Lyophilize (freeze-dry) the sample overnight to remove all water while preserving the network structure.
-
Mount the dried scaffold onto an SEM stub using carbon tape.
-
Sputter-coat the sample with a thin layer of a conductive metal (e.g., gold or platinum) to prevent charging under the electron beam.
-
Image the sample using a scanning electron microscope at various magnifications to observe the nanofibrous architecture and pore size.
Section 4: A Roadmap for Biomaterial Application Development
Once validated, CYCLO(-GLY-GLU) hydrogels can be explored for a range of biomedical applications. Their simple, biocompatible composition and tunable properties make them ideal for drug delivery and tissue engineering scaffolds.
Application Workflow: Controlled Drug Delivery
The porous network of the hydrogel can serve as a depot for the sustained release of therapeutic molecules.
Caption: Fig 3. Workflow for evaluating drug delivery potential.
Protocol 4.1.1: Drug Loading and Release
-
Loading: Dissolve a model drug (e.g., a small molecule like doxorubicin or a peptide therapeutic) in the aqueous CYCLO(-GLY-GLU) solution before initiating gelation. This entraps the drug within the forming network (in situ encapsulation).
-
Release Study:
-
Cast a known volume of the drug-loaded hydrogel into a suitable container.
-
Add a release buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) on top of the gel.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24, 48, 72 hours), collect the entire supernatant and replace it with fresh buffer.
-
Quantify the drug concentration in the collected samples using an appropriate method (e.g., UV-Vis spectroscopy or HPLC).
-
-
Analysis: Plot the cumulative percentage of drug released versus time to determine the release kinetics.
Application Workflow: 3D Cell Culture Scaffold
The high water content and tissue-like mechanics of hydrogels make them excellent mimics of the natural extracellular matrix (ECM).
Protocol 4.2.1: Biocompatibility and Cell Viability
-
Sterilization: Prepare and sterilize all components. The CYCLO(-GLY-GLU) solution can be sterile-filtered (0.22 µm filter) before gelation.
-
Cell Encapsulation: Resuspend cultured cells (e.g., fibroblasts or mesenchymal stem cells) in the pre-gel solution at a desired density (e.g., 1 x 10⁶ cells/mL).
-
Gelation: Quickly add the gelation trigger (e.g., sterile GDL) and cast the cell-laden hydrogel into a sterile culture plate. Allow it to fully gel in a cell culture incubator.
-
Culture: Add cell culture medium on top of the gels and culture for several days, changing the medium every 2-3 days.
-
Viability Assessment: At desired time points (e.g., Day 1, 3, 7), use a Live/Dead viability/cytotoxicity assay. This assay uses two fluorescent dyes: calcein-AM (stains live cells green) and ethidium homodimer-1 (stains dead cells red).
-
Imaging: Visualize the stained cells within the hydrogel using a fluorescence or confocal microscope to qualitatively and quantitatively assess cell viability. A high ratio of green to red cells indicates excellent biocompatibility.
Conclusion and Future Outlook
This guide has laid out a comprehensive, scientifically-grounded framework for the synthesis, characterization, and application of CYCLO(-GLY-GLU) as a novel hydrogel biomaterial. While existing literature has yet to explore this specific molecule, its chemical structure presents a compelling hypothesis for its function as a simple, biocompatible, and pH-responsive hydrogelator.
The protocols detailed herein are designed to be robust and self-validating, providing researchers with the necessary tools to rigorously test this hypothesis. Successful validation would unlock a new, minimalist building block for creating advanced biomaterials. Future work could involve functionalizing the glutamic acid side chain to attach targeting ligands, incorporating other bioactive molecules, or creating co-assembling systems with other peptides to generate multi-functional, intelligent hydrogels for precision drug delivery and regenerative medicine. The path is now clear for the scientific community to explore the full potential of this promising dipeptide.
References
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Ghadiri, M. R., Granja, J. R., Milligan, R. A., McRee, D. E., & Khazanovich, N. (1993). Self-assembling organic nanotubes based on a cyclic peptide architecture. Nature. [Link]
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Hamley, I. W., & Castelletto, V. (2017). Self-assembly of peptide bioconjugates: selected recent research highlights. Bioconjugate Chemistry. [Link]
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Yan, X., Zhu, P., & Li, J. (2010). Self-assembly of peptide-based hydrogels for drug delivery applications. Chemical Society Reviews. [Link]
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Guo, Y., Ying, J., Sun, D., & Zhao, Y. (2021). Cyclic Dipeptides Formation From Linear Dipeptides Under Potentially Prebiotic Earth Conditions. Frontiers in Chemistry. [Link][2]
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Kloxin, A. M., Kloxin, C. J., Bowman, C. N., & Anseth, K. S. (2010). Mechanical properties of cellularly responsive hydrogels and their experimental determination. Advanced Materials. [Link]
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Lin-Gibson, S., et al. (2004). Synthesis and characterization of PEG dimethacrylates and their hydrogels. Biomacromolecules. [Link]
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Haines-Butterick, L., et al. (2007). Light-activated hydrogel formation via the triggered folding and self-assembly of a designed peptide. Journal of the American Chemical Society. [Link]
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High-Resolution Mass Spectrometry for the Structural Elucidation of CYCLO(-GLY-GLU): Fragmentation Pathways and Analytical Protocols
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), represent a significant class of natural and synthetic compounds with a wide array of biological activities, including antimicrobial, antitumor, and neuroprotective properties.[1][2][3][4] Their inherent structural rigidity and enhanced stability over linear peptide counterparts make them attractive scaffolds in drug discovery.[5] Cyclo(-Gly-Glu) is a DKP formed from the condensation of glycine and glutamic acid. Unambiguous structural characterization is fundamental to understanding its function and metabolism. Tandem mass spectrometry (MS/MS) is a cornerstone technique for the structural analysis of these molecules.[3][4] This application note provides a detailed examination of the collision-induced dissociation (CID) fragmentation pathways of protonated cyclo(-Gly-Glu). We present field-proven liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocols and explain the causal logic behind key experimental parameters, offering a robust framework for the identification and characterization of this and related cyclic dipeptides.
The Unique Challenge of Cyclic Peptide Fragmentation
The analysis of cyclic peptides by MS/MS presents distinct challenges compared to their linear analogues.[6] In a linear peptide, a single cleavage of a backbone amide bond results in the immediate formation of two smaller, detectable fragment ions (e.g., b- and y-ions), providing direct sequence information.
However, for a cyclic peptide, the initial cleavage of one amide bond linearizes the molecule without altering its mass.[6] To generate a fragment ion that results in a neutral loss, a second bond cleavage is required.[6] This multi-step fragmentation process often leads to more complex and sometimes less predictable MS/MS spectra, necessitating a deeper understanding of the fragmentation mechanisms to achieve confident structural elucidation.[7]
Proposed Fragmentation Pathways of [Cyclo(-Gly-Glu)+H]⁺
The fragmentation of protonated cyclo(-Gly-Glu) (Monoisotopic Mass: 186.0641 u, Protonated Form [M+H]⁺: m/z 187.0719 ) is primarily driven by the cleavage of the diketopiperazine ring and subsequent reactions involving the glutamic acid side chain. Collision-induced dissociation (CID) typically initiates fragmentation by protonating one of the amide carbonyl oxygens or nitrogens.
The primary fragmentation routes observed for DKPs involve:
-
Ring Cleavage and Side Chain Loss: The most common pathway involves the opening of the DKP ring followed by the elimination of parts of the amino acid side chains.
-
Direct Ring Fragmentation: This can include the loss of one or more carbonyl groups (as CO).[1]
-
Side Chain-Specific Fragmentation: The glutamic acid residue, with its carboxylic acid side chain, offers unique fragmentation channels, such as the neutral loss of water (H₂O) or carbon dioxide (CO₂).
Below is a diagram illustrating the key proposed fragmentation cascades for [Cyclo(-Gly-Glu)+H]⁺.
Caption: Proposed CID fragmentation pathways for protonated Cyclo(-Gly-Glu).
Data Summary: Key Fragment Ions
The interpretation of the MS/MS spectrum relies on matching observed masses to these predicted fragmentation products. The table below summarizes the primary theoretical fragment ions.
| m/z (Monoisotopic) | Proposed Neutral Loss | Formula of Loss | Description of Fragment |
| 169.0613 | 18.0106 | H₂O | Loss of water from the glutamic acid side-chain carboxylic acid. |
| 159.0764 | 27.9949 | CO | Loss of a carbonyl group from the diketopiperazine ring backbone.[1] |
| 141.0658 | 46.0055 | CO + H₂O | Consecutive loss of water from the side chain and a carbonyl from the ring. |
| 100.0291 | 87.0320 | C₃H₅O₂ | Cleavage resulting in the loss of the glutamic acid side chain. |
| 84.0444 | 103.0275 | C₄H₅NO₃ | Formation of the protonated iminium ion of glutamic acid after ring opening. |
Experimental Protocol: LC-MS/MS Analysis
This protocol outlines a robust method for the analysis of cyclo(-Gly-Glu) using a standard high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with UHPLC.
Materials and Reagents
-
Cyclo(-Gly-Glu) standard (≥98% purity)
-
LC-MS grade Water
-
LC-MS grade Acetonitrile (ACN)
-
LC-MS grade Formic Acid (FA)
Sample Preparation
-
Prepare a 1 mg/mL stock solution of cyclo(-Gly-Glu) in LC-MS grade water.
-
Vortex thoroughly to ensure complete dissolution.
-
Prepare a working solution of 1 µg/mL by diluting the stock solution in Water/ACN (95:5, v/v) with 0.1% Formic Acid. This solvent composition ensures compatibility with the initial mobile phase conditions.
Experimental Workflow Diagram
Caption: General experimental workflow for LC-MS/MS analysis.
Liquid Chromatography (LC) Method
A reversed-phase chromatography method is employed to ensure retention and sharp peak shape for this polar analyte.
| Parameter | Condition | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Standard reversed-phase chemistry provides good retention for polar cyclic peptides. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier promotes protonation for positive mode ESI and improves peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic solvent for elution. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column, ensuring efficient separation. |
| Gradient | 5% B for 1 min, ramp to 95% B over 7 min, hold for 2 min | A shallow gradient ensures good separation from potential impurities or matrix components. |
| Injection Volume | 2 µL | Minimizes peak distortion while providing sufficient signal. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity, leading to better chromatographic performance. |
Mass Spectrometry (MS) Method
The MS is operated in positive ion mode using electrospray ionization (ESI) to generate the protonated precursor ion.
| Parameter | Setting | Rationale |
| Ionization Mode | ESI, Positive | Peptides readily form [M+H]⁺ ions due to the basicity of amide nitrogens. |
| MS1 Scan Range | m/z 100 - 500 | A targeted range encompassing the precursor ion. |
| Precursor Ion (MS/MS) | m/z 187.07 | The monoisotopic mass of the protonated molecule [M+H]⁺. |
| Activation Type | CID/HCD | Collision-induced dissociation is the standard method for fragmenting peptides.[8][9] |
| Collision Energy | 15-35 eV (or NCE 20-40) | Optimization is critical. Start with a stepped energy profile to observe the formation of all key fragments. Too low energy will result in insufficient fragmentation, while too high energy may lead to excessive fragmentation, losing key diagnostic ions. |
| Resolution | > 25,000 FWHM | High resolution is essential to obtain accurate mass measurements, allowing for confident elemental composition determination of fragment ions. |
Data Interpretation and System Validation
Trustworthiness through Self-Validation: A robust analytical method requires continuous validation.
-
Precursor Ion Confirmation: Before interpreting the MS/MS spectrum, confirm the presence and mass accuracy of the precursor ion at m/z 187.0719 in the full MS1 scan. The measured mass should be within 5 ppm of the theoretical mass.
-
Fragment Ion Matching: Analyze the MS/MS spectrum generated from the precursor. Identify the m/z values of the most abundant fragment ions and match them to the theoretical values in the data summary table. High mass accuracy (<5 ppm) for fragment ions provides strong evidence for the proposed structures.
-
System Suitability: Regularly inject the cyclo(-Gly-Glu) standard to monitor system performance. Key metrics include retention time stability, peak area consistency, and the intensity ratio of specific fragment ions. This ensures that the data generated is reliable and reproducible over time.
Conclusion
The mass spectrometric fragmentation of cyclo(-Gly-Glu) is characterized by a combination of diketopiperazine ring cleavage and losses from the glutamic acid side chain. The neutral losses of H₂O and CO, and the formation of the glutamic acid iminium ion, are key diagnostic fingerprints. The provided LC-MS/MS protocol, built upon established principles of peptide analysis, offers a reliable and high-confidence method for the identification of cyclo(-Gly-Glu).[10][11] By understanding the underlying fragmentation logic and implementing rigorous system validation, researchers can confidently apply these techniques for the characterization of cyclic dipeptides in complex biological and chemical matrices, accelerating research and development efforts.
References
- Royal Society of Chemistry. (n.d.). Mass Spectrometric Analysis of Cyclic Peptides.
-
MDPI. (2022). Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS. Available at: [Link]
-
PREMIER Biosoft. (2022). MS/MS Fragmentation Strategies For Efficient Glycopeptide Profiling. Available at: [Link]
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YouTube. (2020). Fragmentation in mass spectrometry. Available at: [Link]
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Lee, Y. J., & Lee, Y. M. (2004). Formation of c1 fragment ions in collision-induced dissociation of glutamine-containing peptide ions: a tip for de novo sequencing. Rapid communications in mass spectrometry : RCM, 18(18), 2069–2076. Available at: [Link]
-
Paizs, B., & Suhai, S. (2004). Elucidation of fragmentation mechanisms of protonated Peptide ions and their products: a case study on glycylglycylglycine using density functional theory and threshold collision-induced dissociation. Rapid communications in mass spectrometry : RCM, 18(4), 399–410. Available at: [Link]
-
Cabral, E. C., et al. (2011). Fragmentation of diketopiperazines from Aspergillus fumigatus by electrospray ionization tandem mass spectrometry (ESI-MS/MS). Journal of the American Society for Mass Spectrometry, 22(9), 1636–1644. Available at: [Link]
-
Bhargava, H. N. (1986). Intragastric Administration of cyclo(Leu-Gly) Inhibits the Development of Tolerance to the Analgesic Effect of Morphine in the Rat. Life Sciences, 38(9), 817-823. Available at: [Link]
-
ResearchGate. (2008). ESI-MS n study on the fragmentation of protonated cyclic-dipeptides. Available at: [Link]
-
Bentham Science Publishers. (2016). Fragmentation Patterns of Aromatic 2,5-diketopiperazines Using Liquid chromatography/Mass Spectrometry. Available at: [Link]
-
MDPI. (2021). Gas-Phase Fragmentation of Cyclic Oligosaccharides in Tandem Mass Spectrometry. Available at: [Link]
-
PubMed. (2017). Cyclo-Gly-Pro, a Cyclic Dipeptide, Attenuates Nociceptive Behaviour and Inflammatory Response in Mice. Available at: [Link]
-
Taylor & Francis Online. (2019). Development of LC-MS/MS analysis of cyclic dipeptides and its application to tea extract. Available at: [Link]
-
PubMed. (2009). Fragmentation of Deprotonated Cyclic Dipeptides by Electrospray Ionization Mass Spectrometry. Available at: [Link]
-
Wikipedia. (n.d.). Collision-induced dissociation. Available at: [Link]
-
Beijing Institute of Technology. (2021). 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation. Available at: [Link]
-
ACS Publications. (2014). Evidence of Diketopiperazine and Oxazolone Structures for HA b2+ Ion. Available at: [Link]
-
Waters Corporation. (n.d.). Metabolite Identification of Complex Cyclic Peptides Using WebMetabase, Ion Mobility-Enabled DIA, and Product Ion Confirmation. Available at: [Link]
-
Shimadzu. (2019). Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer. Available at: [Link]
-
ResearchGate. (2021). 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation. Available at: [Link]
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YMC. (n.d.). UHPLC analysis of cyclic peptides under LC/MS compatible conditions. Available at: [Link]
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Protocol for in vitro neuroprotection assay of CYCLO(-GLY-GLU)
Application Notes & Protocols
Topic: Protocol for In Vitro Neuroprotection Assay of CYCLO(-GLY-GLU)
Audience: Researchers, scientists, and drug development professionals.
Evaluating the Neuroprotective Potential of CYCLO(-GLY-GLU): A Multi-Assay Protocol for In Vitro Models of Neuronal Injury
Abstract
Cyclic dipeptides (CDPs) are an emerging class of bioactive molecules with therapeutic potential for a range of pathologies, including neurodegenerative diseases. While compounds like Cyclo(-Gly-Pro) have shown promise, the neuroprotective capacity of many other CDPs, such as CYCLO(-GLY-GLU), remains largely unexplored. This guide, designed for drug discovery and neuroscience researchers, provides a comprehensive, self-validating framework to investigate the neuroprotective effects of CYCLO(-GLY-GLU) in vitro. We detail standardized protocols for inducing two common forms of neuronal stress—glutamate-induced excitotoxicity and hydrogen peroxide-induced oxidative stress—using the human neuroblastoma SH-SY5Y cell line.[1][2] Furthermore, we provide step-by-step methodologies for three distinct, complementary endpoint assays to quantify neuroprotection: the MTT assay for metabolic viability, the LDH assay for cytotoxicity, and the TUNEL assay for apoptotic cell death. This multi-faceted approach ensures a robust and reliable assessment of the therapeutic potential of novel compounds like CYCLO(-GLY-GLU).
Introduction and Scientific Rationale
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS) are characterized by the progressive loss of neuronal structure and function. Key pathological mechanisms contributing to this neuronal death include excitotoxicity, oxidative stress, and apoptosis.[3][4] Consequently, the identification of novel compounds that can mitigate these insults is a primary objective in neuropharmacology.
Cyclic dipeptides (CDPs), or 2,5-diketopiperazines, are structurally stable and often orally bioavailable molecules.[5][6] Their rigid conformation allows for specific interactions with biological targets. The CDP Cyclo(-Gly-Pro) (cGP), for example, has demonstrated neuroprotective properties, potentially by regulating Insulin-Like Growth Factor-1 (IGF-1) function, modulating neurotransmitter receptors, and inhibiting apoptosis.[6][7]
The cyclic dipeptide CYCLO(-GLY-GLU) is structurally related to cGP, but its biological activities are not well characterized. The presence of a glutamic acid residue instead of proline introduces a different charge and conformational flexibility, suggesting it may have unique biological targets and therapeutic effects. This protocol provides the necessary framework to perform an initial, critical evaluation of its neuroprotective capabilities.
Causality Behind Experimental Choices:
-
Cell Line: The human neuroblastoma SH-SY5Y cell line is selected due to its neuronal-like characteristics and extensive use in neuroprotection studies, providing a wealth of comparative data.[1][8]
-
Dual-Stressor Model: Employing both glutamate (for excitotoxicity) and hydrogen peroxide (for oxidative stress) allows for the dissection of the compound's primary mechanism of action. A compound effective against one stressor but not the other provides valuable insight into its protective pathway.[1][4]
-
Tri-Assay Endpoint: Relying on a single viability assay can be misleading.
-
MTT Assay: Measures mitochondrial dehydrogenase activity, reflecting metabolic health.[9]
-
LDH Assay: Measures the release of lactate dehydrogenase from cells with compromised plasma membranes, a direct marker of cytotoxicity and necrosis.[10]
-
TUNEL Assay: Specifically detects DNA fragmentation, a hallmark of late-stage apoptosis.[11]
-
This combination provides a holistic view of cell fate—metabolic activity, membrane integrity, and apoptotic pathway activation.
Potential Mechanism of Action & Assay Workflow
Based on the known activities of related CDPs, CYCLO(-GLY-GLU) might exert neuroprotection by inhibiting key steps in the cell death cascade. The diagram below illustrates a hypothetical pathway where a neuronal insult triggers apoptosis, and the potential intervention point for a neuroprotective compound.
Figure 1: Hypothetical Neuroprotective Mechanism. CYCLO(-GLY-GLU) may protect neurons by modulating the balance of pro- and anti-apoptotic proteins, thereby inhibiting the downstream caspase activation and DNA fragmentation that leads to cell death.
The experimental workflow is designed to test this hypothesis in a structured, multi-well plate format.
Figure 2: Overall Experimental Workflow. This flowchart outlines the sequential steps from cell culture to the parallel endpoint assays for a comprehensive assessment of neuroprotection.
Materials and Reagents
| Reagent/Material | Suggested Supplier | Purpose |
| CYCLO(-GLY-GLU) | Custom Synthesis/Vendor | Test Compound |
| SH-SY5Y Human Neuroblastoma Cells | ATCC (CRL-2266) | Cell Model |
| DMEM/F-12 Medium | Gibco/Thermo Fisher | Base Culture Medium |
| Fetal Bovine Serum (FBS) | Gibco/Thermo Fisher | Culture Supplement |
| Penicillin-Streptomycin (100X) | Gibco/Thermo Fisher | Antibiotic |
| Retinoic Acid | Sigma-Aldrich | Differentiating Agent |
| L-Glutamic acid monosodium salt | Sigma-Aldrich | Excitotoxicity Inducer |
| Hydrogen Peroxide (H₂O₂) (30%) | Sigma-Aldrich | Oxidative Stress Inducer |
| MTT Reagent (Thiazolyl Blue) | Sigma-Aldrich | Viability Assay |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Solvent for Formazan/Compound |
| LDH Cytotoxicity Assay Kit | Thermo, Roche, Cayman | Cytotoxicity Assay |
| TUNEL Assay Kit (Fluorescent) | Biotium, Roche | Apoptosis Assay |
| 96-well clear, flat-bottom plates | Corning/Falcon | Cell Culture and Assays |
| Phosphate-Buffered Saline (PBS) | Gibco/Thermo Fisher | Washing Buffer |
Detailed Experimental Protocols
-
Scientist's Note: Maintaining healthy, sub-confluent cells is critical for reproducibility. Do not allow cells to become over-confluent, as this can induce stress and affect their response to treatment.
-
Maintain SH-SY5Y cells in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Passage cells every 3-4 days when they reach 80% confluency.
-
Seed Cells: Trypsinize the cells and perform a cell count. Seed the cells into 96-well plates at a density of 1.5 x 10⁴ cells/well in 100 µL of complete medium.[12]
-
Adherence: Incubate the plates for 24 hours to allow for cell attachment.
-
Scientist's Note: Before testing your compound, you must determine the concentration of glutamate or H₂O₂ that results in approximately 50% cell death (IC₅₀). This provides a sufficient dynamic range to observe a protective effect.
-
Prepare serial dilutions of L-Glutamate (e.g., 5, 10, 20, 40, 80 mM) and H₂O₂ (e.g., 50, 100, 200, 400, 800 µM) in serum-free medium.[3][13]
-
After 24h of cell seeding, replace the medium in each well with 100 µL of the stressor dilutions. Include "untreated control" wells with serum-free medium only.
-
Incubate for 24 hours.
-
Perform the MTT assay (Protocol D1) to determine cell viability.
-
Select the concentration for each stressor that results in ~50% viability for subsequent neuroprotection experiments. For SH-SY5Y cells, this is often around 40 mM for glutamate and 200-400 µM for H₂O₂.[3][13][14]
-
Prepare Compound: Prepare a 100 mM stock solution of CYCLO(-GLY-GLU) in sterile DMSO. Subsequent dilutions should be made in serum-free culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Crucial Control: The final concentration of DMSO in the culture medium must be kept constant across all wells (including stressor-only controls) and should not exceed 0.1% to avoid solvent toxicity.
-
-
Pre-treatment: 24 hours after seeding, remove the culture medium from the plates. Add 100 µL of medium containing the various concentrations of CYCLO(-GLY-GLU) or vehicle (medium with 0.1% DMSO).
-
Incubate the cells with the compound for a pre-treatment period, typically 2 to 24 hours. A 2-hour pre-incubation is a good starting point.[14]
-
Induce Injury: Without removing the compound-containing medium, add a concentrated aliquot of the stressor (Glutamate or H₂O₂) to achieve the predetermined IC₅₀ concentration. For example, add 10 µL of a 10X stressor stock to the 100 µL of medium already in the well.
-
Set Up Controls: For each plate, you must include the following controls:
-
Untreated Control: Cells in medium + vehicle (no compound, no stressor). Represents 100% viability.
-
Stressor Control: Cells in medium + vehicle + stressor. Represents ~50% viability.
-
Compound Control: Cells in medium + highest concentration of CYCLO(-GLY-GLU) (no stressor). To check for inherent compound toxicity.
-
-
Incubate the plates for 24 hours at 37°C and 5% CO₂.
-
Proceed to Endpoint Analysis (Part D).
-
Prepare MTT Solution: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Protect from light.
-
Add Reagent: Add 10 µL of the MTT stock solution to each 100 µL well.[15]
-
Incubate: Incubate the plate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[16]
-
Solubilize Crystals: Carefully aspirate the medium from the wells. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[17]
-
Read Absorbance: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[16]
-
Scientist's Note: This assay measures LDH released into the culture supernatant. Do not disturb the cell monolayer when collecting the sample.
-
Prepare Controls: In addition to the experimental wells, prepare:
-
Spontaneous LDH Release: Supernatant from untreated control cells.
-
Maximum LDH Release: Lyse the untreated control cells by adding the lysis buffer provided in the kit for 45 minutes before centrifugation. This represents 100% cytotoxicity.
-
-
Centrifuge Plate: Centrifuge the 96-well plate at 400-600 x g for 5-10 minutes to pellet any detached cells.[18][19]
-
Collect Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clean 96-well plate.
-
Perform Assay: Add 50 µL of the LDH Reaction Mixture from the kit to each well.[20]
-
Incubate: Incubate for 30 minutes at room temperature, protected from light.[20]
-
Stop Reaction: Add 50 µL of the Stop Solution provided in the kit.
-
Read Absorbance: Measure the absorbance at 490 nm (with a reference wavelength of 680 nm) within 1 hour.[20]
-
Scientist's Note: This is an endpoint imaging-based assay. It is typically performed on cells cultured on glass coverslips or in imaging-compatible plates.
-
Fixation: After the 24-hour treatment incubation, carefully remove the medium and wash the cells twice with PBS. Fix the cells by adding 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[21]
-
Permeabilization: Wash the fixed cells twice with PBS. Permeabilize the cells by incubating with 0.25% Triton™ X-100 in PBS for 20 minutes at room temperature to allow the labeling enzyme to enter the nucleus.[11]
-
Wash: Wash cells twice with PBS.
-
TUNEL Reaction: Prepare the TUNEL reaction mixture according to the kit manufacturer's instructions (this typically involves mixing the TdT enzyme with a buffer containing fluorescently-labeled dUTPs).
-
Labeling: Add 50 µL of the TUNEL reaction mixture to each sample. Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.[22]
-
Wash: Wash the cells three times with PBS for 5 minutes each.
-
Counterstain (Optional): To visualize all cell nuclei, incubate with a DNA stain like DAPI (4′,6-diamidino-2-phenylindole) for 5-10 minutes.
-
Imaging: Wash again and mount with an anti-fade mounting medium. Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright green/red fluorescence (depending on the kit's fluorophore) in their nuclei, while all nuclei will be visible with the DAPI counterstain.
Data Analysis and Interpretation
| Assay | Calculation | Interpretation |
| MTT | % Viability = [(AbsSample - AbsBlank) / (AbsControl - AbsBlank)] x 100 | An increase in % viability in compound-treated wells compared to the stressor-only control indicates a protective effect on metabolic function. |
| LDH | % Cytotoxicity = [(AbsSample - AbsSpontaneous) / (AbsMaximum - AbsSpontaneous)] x 100 | A decrease in % cytotoxicity in compound-treated wells compared to the stressor-only control indicates protection against plasma membrane damage.[18] |
| TUNEL | % Apoptosis = (Number of TUNEL-positive nuclei / Total number of DAPI-stained nuclei) x 100 | A decrease in the percentage of TUNEL-positive cells in compound-treated wells compared to the stressor-only control indicates an anti-apoptotic effect. |
Data Presentation: Results should be presented as bar graphs (mean ± SEM) from at least three independent experiments. A dose-response curve for CYCLO(-GLY-GLU) should be plotted to determine its effective concentration (EC₅₀).
Interpreting Combined Results:
-
Strong Protection: Significant increase in MTT viability, significant decrease in LDH release, AND significant decrease in TUNEL-positive cells.
-
Anti-apoptotic Specificity: A significant decrease in TUNEL-positive cells with a less pronounced effect on LDH release might suggest a primary anti-apoptotic mechanism rather than preventing necrosis.
-
Metabolic Support: A strong increase in MTT signal with a moderate effect on LDH or TUNEL could indicate the compound primarily supports mitochondrial function.
References
-
In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. (2023). Frontiers in Pharmacology. [Link]
-
Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. (n.d.). BenchSci. [Link]
-
Cyclic Peptides in Neurological Disorders: The Case of Cyclo(His-Pro). (2022). International Journal of Molecular Sciences. [Link]
-
Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells. (2022). Nutrition Research and Practice. [Link]
-
MTT Assay Protocol. (2025). Springer Nature Experiments. [Link]
-
Excitotoxicity effects of glutamate on human neuroblastoma SH-SY5Y cells via oxidative damage. (2014). Acta Pharmacologica Sinica. [Link]
-
In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. (2023). PubMed. [Link]
-
Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold. (2021). Molecules. [Link]
-
Protective Effects and Mechanisms of Pectolinarin against H2O2-Induced Oxidative Stress in SH-SY5Y Neuronal Cells. (2023). MDPI. [Link]
-
Detection of apoptosis by TUNEL assay. (2012). ResearchGate. [Link]
-
Researching glutamate-induced cytotoxicity in different cell lines: a comparative/collective analysis/study. (2014). Frontiers in Cellular Neuroscience. [Link]
-
Neuroinflammation Based Neurodegenerative In Vitro Model of SH-SY5Y Cells—Differential Effects on Oxidative Stress and Insulin Resistance Relevant to Alzheimer's Pathology. (2024). MDPI. [Link]
-
Cyclic Glycine-Proline (cGP) Normalises Insulin-Like Growth Factor-1 (IGF-1) Function: Clinical Significance in the Ageing Brain and in Age-Related Neurological Conditions. (2023). MDPI. [Link]
-
α-Cyperone Attenuates H2O2-Induced Oxidative Stress and Apoptosis in SH-SY5Y Cells via Activation of Nrf2. (2020). Frontiers in Pharmacology. [Link]
-
MTT (Assay protocol). (2023). Protocols.io. [Link]
-
Effect of H2O2-induced reduction in cell viability in SH-SY5Y cultured cells. (n.d.). ResearchGate. [Link]
-
Quantifying cell viability via LDH cytotoxicity assay. (2023). Protocols.io. [Link]
-
In vitro neuroprotective effects of allicin on Alzheimer's disease model of neuroblastoma cell line. (2022). DergiPark. [Link]
-
Identification of Collagen-Derived Hydroxyproline (Hyp)-Containing Cyclic Dipeptides with High Oral Bioavailability. (2018). Journal of Agricultural and Food Chemistry. [Link]
-
TUNEL Apoptosis Assay (TUNEL) For Research Use Only. (n.d.). Cell Biologics, Inc. [Link]
-
Neuroprotective Effects of Neuropeptide Y on Human Neuroblastoma SH-SY5Y Cells in Glutamate Excitotoxicity and ER Stress Conditions. (2022). MDPI. [Link]
-
Protocol to study cell death using TUNEL assay in Drosophila imaginal discs. (2022). STAR Protocols. [Link]
-
Oxidative stress in SH-SY5Y cells on exposure to hydrogen peroxide. (2022). Anais da Academia Brasileira de Ciências. [Link]
-
Protection of SH-SY5Y Neuronal Cells from Glutamate-Induced Apoptosis by 3,6′-Disinapoyl Sucrose, a Bioactive Compound Isolated from Radix Polygala. (2012). Evidence-Based Complementary and Alternative Medicine. [Link]
-
Glutamate-induced toxicity in SH-SY5Y and BV2 cells is AMPK dependent. (n.d.). ResearchGate. [Link]
-
In vitro neuroprotection on SH-SY5Y cells simulated oxidative stress environment after acute ischemic stroke. (n.d.). ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study [frontiersin.org]
- 3. Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Excitotoxicity effects of glutamate on human neuroblastoma SH-SY5Y cells via oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 11. clyte.tech [clyte.tech]
- 12. In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | α-Cyperone Attenuates H2O2-Induced Oxidative Stress and Apoptosis in SH-SY5Y Cells via Activation of Nrf2 [frontiersin.org]
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- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 17. MTT (Assay protocol [protocols.io]
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- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. researchgate.net [researchgate.net]
- 22. cellbiologics.com [cellbiologics.com]
Characterization of CYCLO(-GLY-GLU) using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS): An Application Note
Authored by: A Senior Application Scientist
Introduction
CYCLO(-GLY-GLU), a cyclic dipeptide (also known as a 2,5-diketopiperazine), is a molecule of significant interest in pharmaceutical and biochemical research. Its constrained cyclic structure confers enhanced stability and bioavailability compared to its linear counterpart, making it a valuable scaffold in drug design and a building block for more complex bioactive molecules[1]. As with many biologically active molecules, precise structural characterization is paramount. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) has emerged as a powerful and sensitive analytical technique for the structural elucidation of cyclic peptides, requiring minimal sample amounts[2]. This application note provides a comprehensive guide to the characterization of CYCLO(-GLY-GLU) using ESI-MS/MS, detailing a proposed fragmentation pathway, experimental protocols, and data interpretation.
Scientific Rationale: ESI-MS/MS for Cyclic Peptide Analysis
Electrospray ionization (ESI) is a soft ionization technique that allows for the transfer of intact molecules from solution into the gas phase as charged ions, typically protonated species ([M+H]⁺) in positive ion mode. This is particularly advantageous for thermally labile molecules like peptides[1]. Tandem mass spectrometry (MS/MS) then allows for the structural interrogation of these gas-phase ions. In an MS/MS experiment, the protonated molecule of interest is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern is characteristic of the molecule's structure, providing a veritable fingerprint for its identification and sequence confirmation. The fragmentation of cyclic dipeptides is known to be influenced by the nature of the amino acid side chains[3], with acidic residues like glutamic acid playing a directing role in the fragmentation process[4].
Molecular Profile of CYCLO(-GLY-GLU)
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O₄ | [1] |
| Molecular Weight | 186.17 g/mol | [1] |
| CAS Number | 16364-35-5 | [1] |
| Appearance | White solid | [1] |
Proposed ESI-MS/MS Fragmentation Pathway of CYCLO(-GLY-GLU)
The expected protonated molecule of CYCLO(-GLY-GLU) would have a mass-to-charge ratio (m/z) of 187.18. Key fragmentation steps are proposed to include the loss of water (H₂O), carbon monoxide (CO), and characteristic fragments related to the amino acid residues.
Caption: Proposed ESI-MS/MS fragmentation pathway for protonated CYCLO(-GLY-GLU).
Experimental Protocol
This protocol outlines the steps for the analysis of CYCLO(-GLY-GLU) using a standard ESI-MS/MS instrument, such as a quadrupole time-of-flight (Q-TOF) or an ion trap mass spectrometer.
Sample Preparation
Proper sample preparation is critical for successful ESI-MS analysis. High concentrations of non-volatile salts can suppress the analyte signal and contaminate the instrument.
-
Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of CYCLO(-GLY-GLU) and dissolve it in 1 mL of a suitable solvent such as methanol, acetonitrile, or water.
-
Working Solution (10 µg/mL): Take 10 µL of the stock solution and dilute it with 990 µL of a solvent mixture, typically 50:50 (v/v) acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation of the analyte.
-
Filtration: If any particulate matter is visible, filter the working solution through a 0.22 µm syringe filter to prevent clogging of the ESI source.
Caption: Experimental workflow for the ESI-MS/MS characterization of CYCLO(-GLY-GLU).
Mass Spectrometer and Conditions
The following are typical starting parameters for ESI-MS/MS analysis. These may need to be optimized for the specific instrument being used.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive ESI | Promotes the formation of [M+H]⁺ ions. |
| Capillary Voltage | 3.5 - 4.5 kV | Creates a stable electrospray. |
| Nebulizer Gas | Instrument Dependent | Assists in droplet formation. |
| Drying Gas Flow | 5 - 10 L/min | Aids in solvent evaporation. |
| Drying Gas Temp. | 250 - 350 °C | Facilitates desolvation of the ions. |
| MS1 Scan Range | m/z 50 - 500 | To detect the [M+H]⁺ ion of CYCLO(-GLY-GLU). |
| MS2 Isolation Width | 1 - 2 m/z | For selective isolation of the precursor ion. |
| Collision Energy | 10 - 40 eV | To induce fragmentation; should be optimized. |
Data Interpretation and Expected Results
The analysis of the ESI-MS/MS data involves identifying the precursor ion in the MS1 spectrum and then interpreting the fragment ions in the MS2 spectrum.
Expected m/z Values for Protonated CYCLO(-GLY-GLU) and its Fragments
| Ion | Proposed Structure/Loss | Calculated m/z |
| [M+H]⁺ | Protonated CYCLO(-GLY-GLU) | 187.18 |
| [M+H-H₂O]⁺ | Loss of water | 169.17 |
| [M+H-CO]⁺ | Loss of carbon monoxide | 159.18 |
| [Glu-CO+H]⁺ | Fragment containing the Glu residue | 130.12 |
| [Gly-CO+H]⁺ | Fragment containing the Gly residue | 58.06 |
The presence of these characteristic fragment ions in the MS/MS spectrum would provide strong evidence for the identity and structure of CYCLO(-GLY-GLU). High-resolution mass spectrometry can be employed to confirm the elemental composition of the precursor and fragment ions, further increasing confidence in the identification.
ESI-MS/MS is a highly effective and sensitive technique for the characterization of cyclic dipeptides such as CYCLO(-GLY-GLU). By following the outlined protocol, researchers can obtain detailed structural information from minimal sample quantities. The proposed fragmentation pathway, based on established principles for this class of compounds, provides a framework for the interpretation of the resulting mass spectra. This application note serves as a valuable resource for scientists and drug development professionals working with CYCLO(-GLY-GLU) and other cyclic peptides, enabling confident structural verification and facilitating further research into their biological activities and therapeutic potential.
References
-
Guo, Y., et al. (2007). ESI-MSn study on the fragmentation of protonated cyclic-dipeptides. Journal of Mass Spectrometry, 42(10), 1331-1339. [Link]
-
Royal Society of Chemistry. (2018). Mass Spectrometric Analysis of Cyclic Peptides. In RSC Drug Discovery Series. [Link]
-
Guo, Y., et al. (2009). Fragmentation of deprotonated cyclic dipeptides by electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 44(8), 1206-1213. [Link]
-
Guo, Y., et al. (2007). ESI-MSn study on the fragmentation of protonated cyclic-dipeptides. ResearchGate. [Link]
-
GNPS Library. Spectrum CCMSLIB00009961917. [Link]
-
Ito, K., et al. (2019). Identification of Collagen-Derived Hydroxyproline (Hyp)-Containing Cyclic Dipeptides with High Oral Bioavailability: Efficient Formation of Cyclo(X-Hyp) from X-Hyp-Gly-Type Tripeptides by Heating. Journal of Agricultural and Food Chemistry, 67(35), 9877-9884. [Link]
-
PubChem. Cys-Glu-Gly. [Link]
-
Voinov, V. G., et al. (2016). Influence of Secondary Structure on the Fragmentation of Protonated Peptides. Journal of the American Chemical Society, 138(35), 11493-11503. [Link]
Sources
Technical Support Center: Strategies to Increase Aqueous Solubility of CYCLO(-GLY-GLU)
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for CYCLO(-GLY-GLU). This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this cyclic dipeptide. We provide a series of troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues, grounded in scientific principles and field-proven laboratory practices.
Overview: Understanding CYCLO(-GLY-GLU) Solubility
CYCLO(-GLY-GLU) is a cyclic dipeptide composed of glycine and glutamic acid. Its solubility is fundamentally governed by the glutamic acid residue, which possesses a carboxylic acid side chain. The ionization state of this side chain is pH-dependent, making pH the most critical factor in controlling the molecule's aqueous solubility. At its isoelectric point (pI), the pH at which the net charge is zero, the peptide is least soluble. As the pH moves away from the pI, the net charge on the molecule increases, enhancing its interaction with water and thereby increasing solubility.[1]
This guide will walk you through a logical progression of strategies, from simple physical methods to more complex formulation approaches, to effectively solubilize CYCLO(-GLY-GLU) for your experiments.
Troubleshooting & FAQ Guide
Q1: I've just received my lyophilized CYCLO(-GLY-GLU). What is the recommended starting procedure for solubilization?
A1: Before attempting complex methods, always start with a systematic, simple approach. Improper initial handling can lead to aggregation and make solubilization more difficult.
Causality: The goal of this initial step is to gently rehydrate the lyophilized powder and break up any initial aggregates without degrading the peptide. Sonication provides energy to disrupt intermolecular forces, while gentle warming can increase the kinetic energy of both the solvent and peptide molecules, aiding dissolution.[2][3][4]
Experimental Protocol: Initial Solubilization Attempt
-
Equilibrate: Allow the vial of lyophilized CYCLO(-GLY-GLU) to warm to room temperature before opening to prevent condensation.
-
Centrifuge: Briefly spin down the vial (e.g., 10,000 x g for 1 minute) to ensure all the powder is at the bottom.[2]
-
Initial Solvent Addition: Add a small amount of sterile, deionized water or a neutral buffer (e.g., phosphate-buffered saline, pH 7.4) to create a concentrated suspension.
-
Vortex: Mix gently by vortexing for 10-20 seconds.
-
Sonication: If the solution is not clear, place the vial in a bath sonicator for 5-10 minutes.[4] It is advisable to chill the tube on ice between short bursts of sonication to prevent heating.[2]
-
Gentle Warming: If insolubility persists, warm the solution to 30-40°C for a short period.[3][5] Caution: Avoid excessive heat, as it can degrade the peptide.
-
Visual Inspection: A properly solubilized peptide will result in a clear, particle-free solution.[2] If the solution remains cloudy or has visible particulates, it is suspended, not dissolved, and you should proceed to the next troubleshooting steps.
Q2: My CYCLO(-GLY-GLU) is not soluble in neutral water or buffer. How can I use pH adjustment to improve its solubility?
A2: This is the most effective and recommended strategy for CYCLO(-GLY-GLU). The glutamic acid side chain has a pKa of approximately 4.2. By raising the pH of the solution above this value, you deprotonate the carboxylic acid group (-COOH) to a carboxylate anion (-COO⁻). This introduces a negative charge, significantly increasing the peptide's polarity and its affinity for water.
Causality: Peptides are most soluble when they are fully charged. For an acidic peptide like CYCLO(-GLY-GLU), this is achieved at a pH well above its isoelectric point. Using a dilute basic solution ensures the glutamic acid side chain is ionized, which promotes strong dipole-dipole interactions with water molecules.
Caption: Effect of pH on CYCLO(-GLY-GLU) charge and solubility.
Experimental Protocol: pH-Mediated Solubilization
-
Prepare Solvents: Have sterile deionized water, a dilute basic solution (e.g., 0.1 M ammonium bicarbonate or 1% ammonium hydroxide), and your target aqueous buffer ready.[4][6]
-
Initial Suspension: Add a minimal amount of water to the lyophilized peptide to create a suspension.
-
Titrate with Base: Add the dilute basic solution dropwise while vortexing. Continue adding until the peptide fully dissolves and the solution becomes clear.
-
Final Dilution: Once the peptide is dissolved, you can slowly add your desired aqueous buffer to reach the final volume and concentration.
-
Verify pH: Check the pH of the final stock solution and adjust if necessary. Ensure the final pH is compatible with your downstream application.
-
Clarification: Centrifuge the final solution at high speed (e.g., 10,000 x g for 5 minutes) and transfer the supernatant to a new tube to remove any residual micro-particulates.[4]
Q3: My experimental conditions are pH-sensitive. Are co-solvents a viable alternative?
A3: Yes. If pH adjustment is not an option, organic co-solvents can be used to solubilize hydrophobic or poorly soluble peptides.[1][5] For CYCLO(-GLY-GLU), this is a secondary strategy but can be effective if aggregation is an issue.
Causality: Organic solvents like Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), or Ethanol reduce the polarity of the aqueous environment. This weakens the hydrophobic interactions between peptide molecules that can lead to aggregation, thereby favoring dissolution.[2]
Experimental Protocol: Co-Solvent Solubilization
-
Select a Co-solvent: Choose a co-solvent that is compatible with your assay. DMSO is widely used due to its high solubilizing power and low toxicity in many biological systems.[2]
-
Dissolve in Pure Co-solvent: Add a minimal volume of the pure organic co-solvent (e.g., 100% DMSO) to the lyophilized peptide. Vortex until the peptide is completely dissolved.[2][4]
-
Titrate with Aqueous Buffer: Slowly add your desired aqueous buffer to the peptide-solvent mixture drop-by-drop while continuously vortexing.[4] This slow dilution is critical to prevent the peptide from precipitating out of solution.
-
Monitor for Precipitation: If the solution becomes cloudy, you have exceeded the solubility limit at that co-solvent concentration.
-
Final Concentration: Be aware of the final percentage of the organic solvent in your working solution. Most cell-based assays can tolerate up to 0.5-1% DMSO, but this must be empirically determined.[5]
| Co-Solvent | Typical Starting Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 10-30% of final volume | Aprotic, strong solvent. Can be toxic to cells at >1%.[2] |
| Acetonitrile (ACN) | 10-30% of final volume | Volatile, useful if removal by lyophilization is needed. |
| Ethanol (EtOH) | 10-50% of final volume | Generally well-tolerated in biological assays at low concentrations. |
Q4: I am developing a formulation and need to maximize solubility without organic solvents or extreme pH. Can cyclodextrins help?
A4: Absolutely. Cyclodextrins are an excellent formulation strategy for improving the apparent aqueous solubility of molecules without chemical modification. They are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.
Causality: Cyclodextrins act as molecular hosts, encapsulating the less polar parts of a guest molecule—in this case, the cyclic backbone of CYCLO(-GLY-GLU)—within their hydrophobic core. The hydrophilic exterior of the cyclodextrin then interacts with water, effectively solubilizing the entire host-guest complex.[7][][9] This is particularly useful for improving the solubility of cyclic peptides.[10]
Caption: Workflow for solubility enhancement using cyclodextrins.
Experimental Protocol: Screening for Cyclodextrin Complexation
-
Select Cyclodextrins: Obtain different types of cyclodextrins. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices in pharmaceutical development due to their high solubility and safety profiles.[11]
-
Prepare Stock Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0%, 2%, 5%, 10% w/v).
-
Add Peptide: Add an excess amount of lyophilized CYCLO(-GLY-GLU) to each cyclodextrin solution.
-
Equilibrate: Agitate the mixtures at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate Undissolved Peptide: Centrifuge the samples at high speed to pellet the undissolved peptide.
-
Quantify Soluble Peptide: Carefully collect the supernatant and determine the concentration of the dissolved CYCLO(-GLY-GLU) using a suitable analytical method, such as HPLC-UV.
-
Analyze Results: Plot the concentration of dissolved peptide against the concentration of cyclodextrin to determine the effectiveness of the complexation.
Advanced Strategies
For persistent issues, particularly in a drug development context, consider these advanced approaches:
-
Lyophilization with Excipients: If you are preparing a solid formulation for later reconstitution, lyophilizing the peptide in the presence of certain excipients (e.g., amino acids like glycine, or polyols like mannitol) can improve the stability and dissolution rate of the final product.[12][13][14][15]
-
Salt Formation: Converting the acidic peptide into a salt (e.g., CYCLO(-GLY-GLU) sodium salt) can significantly enhance its aqueous solubility and dissolution rate. This is a common strategy in pharmaceutical development for acidic or basic compounds.[16]
-
Chemical Modification: For long-term development projects, chemical modifications such as PEGylation (attaching polyethylene glycol chains) can be employed. PEGylation adds a large, hydrophilic polymer to the peptide, which can dramatically increase its water solubility and in vivo half-life.[1]
References
-
SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Retrieved from [Link]
-
Al-Ameed, T., et al. (2022). Strategies for Improving Peptide Stability and Delivery. PMC - PubMed Central. Retrieved from [Link]
-
JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]
-
Bio Basic. (n.d.). Peptide Solubility. Retrieved from [Link]
-
Aso, S., & Yoshida, K. (n.d.). How to Improve in Solubility of Water-Insoluble Cyclic Peptide with HA nanogel. Retrieved from [Link]
-
Al-Soufi, G., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. Retrieved from [Link]
-
CD Formulation. (n.d.). Protein & Peptide Lyophilization Formulation Development. Retrieved from [Link]
-
AmbioPharm. (n.d.). Which salt form should I choose for my peptide?. Retrieved from [Link]
-
Kulkarni, P., et al. (n.d.). Development of lyophilization cycle and effect of excipients on the stability of catalase during lyophilization. PMC - NIH. Retrieved from [Link]
- Pitha, J., et al. (1990). Cyclodextrin-peptide complexes. Google Patents.
-
BioPharm International. (n.d.). For Lyophilization, Excipients Really Do Matter. Retrieved from [Link]
-
Malanga, M., et al. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. NIH. Retrieved from [Link]
- Blue, J., & Schwegman, J. (2006). Lyophilization method to improve excipient crystallization. Google Patents.
Sources
- 1. biosynth.com [biosynth.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jpt.com [jpt.com]
- 6. biobasic.com [biobasic.com]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO1990003784A1 - Cyclodextrin-peptide complexes - Google Patents [patents.google.com]
- 10. peptidream.com [peptidream.com]
- 11. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein & Peptide Lyophilization Formulation Development - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 13. Development of lyophilization cycle and effect of excipients on the stability of catalase during lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biopharminternational.com [biopharminternational.com]
- 15. EP1720519A1 - Lyophilization method to improve excipient crystallization - Google Patents [patents.google.com]
- 16. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
Diketopiperazine (DKP) Stability Technical Support Center
Welcome to the Technical Support Center for Diketopiperazine (DKP) Degradation Pathways. This guide is designed for researchers, scientists, and drug development professionals who work with these unique cyclic peptide structures. My goal is to provide you with not just protocols, but the underlying scientific reasoning and field-proven insights to help you anticipate, troubleshoot, and control the stability of your DKPs in solution.
In my experience, unexpected sample degradation can derail a project, leading to confusing data and lost time. Understanding the inherent reactivity of your DKP molecule is the first and most critical step in developing a robust experimental plan. This center is structured to help you navigate the common stability challenges, from foundational questions to in-depth troubleshooting and method development.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Major Degradation Pathways: Mechanisms & Influencing Factors
-
Hydrolysis (Acidic & Basic)
-
Epimerization
-
Oxidation
-
-
Troubleshooting Guides
-
Scenario 1: Rapid loss of parent DKP with appearance of a more polar peak.
-
Scenario 2: Appearance of a new peak with the same mass but different retention time.
-
Scenario 3: DKP degradation under oxidative stress conditions.
-
-
Key Experimental Protocols
-
Protocol 1: Forced Degradation Study for DKPs
-
Protocol 2: Developing a Stability-Indicating HPLC-UV Method
-
-
Data Summary: Stability Overview
-
References
Frequently Asked Questions (FAQs)
Q1: My DKP solution is showing a new peak in the HPLC that corresponds to the linear dipeptide. What is happening? A: You are most likely observing hydrolysis. The two amide bonds within the DKP ring are susceptible to cleavage by water, which breaks the ring and forms the corresponding linear dipeptide. This is the most common degradation pathway for simple DKPs.
Q2: Under what conditions is hydrolysis most likely to occur? A: Hydrolysis is significantly accelerated at pH extremes. Generally, DKPs are most stable in the pH range of 3 to 8.[1] Below pH 3 (acid-catalyzed) and above pH 8 (base-catalyzed), the rate of hydrolytic cleavage increases substantially.[1][2] Elevated temperatures will also dramatically increase the rate of hydrolysis across all pH values.
Q3: I see a new peak that has the identical mass to my starting material but elutes at a slightly different time. Is this an impurity from the synthesis? A: While it could be a synthetic impurity, it is very likely a diastereomer of your DKP formed through epimerization . Epimerization is the change in stereochemistry at one of the chiral alpha-carbons of the amino acid residues. This process can occur under acidic, basic, or thermal stress.[3] The resulting diastereomer will have different physicochemical properties, leading to a different retention time in a chiral or even a standard reversed-phase HPLC system.
Q4: Are DKPs susceptible to oxidation? A: Yes, if their constituent amino acids have oxidizable side chains. The DKP backbone itself is relatively stable to oxidation, but residues like Methionine (Met), Tryptophan (Trp), Histidine (His), and Cysteine (Cys) are susceptible. For instance, the methionine side chain can be oxidized to methionine sulfoxide.[4] The indole ring of tryptophan is also highly prone to oxidation by various reactive oxygen species.[5]
Q5: Why is a proline-containing DKP, like cyclo(Gly-Pro), so commonly studied and found in nature? A: Proline's rigid five-membered ring structure pre-disposes the preceding peptide bond to adopt a cis-conformation. This geometry greatly facilitates the intramolecular "backbiting" reaction required to form the DKP ring from a linear peptide. This is why DKP formation is a notorious side reaction in peptide synthesis involving proline.[6] Conversely, this inherent stability also means that proline-containing DKPs are often quite stable once formed.
Major Degradation Pathways: Mechanisms & Influencing Factors
Understanding the chemical mechanisms of degradation is paramount to controlling them. Below are the three primary pathways you will encounter.
A. Hydrolysis: Ring Opening
Hydrolysis is the cleavage of one or both amide bonds in the DKP ring by a water molecule, resulting in the linear dipeptide.
-
Mechanism:
-
Acid-Catalyzed: The carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.
-
Base-Catalyzed: A hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses, cleaving the amide bond.
-
-
Key Influencing Factors:
-
pH: The single most critical factor. Stability is generally highest between pH 3 and 8.[1]
-
Temperature: Follows Arrhenius kinetics; as a rule of thumb, a 10°C increase can double the reaction rate.
-
Buffer Species: Certain buffer components can act as general acids or bases, catalyzing hydrolysis.[1]
-
B. Epimerization: Loss of Chiral Purity
Epimerization is the inversion of a stereocenter at the α-carbon. For a DKP derived from two L-amino acids (an L,L-DKP), epimerization can lead to the formation of an L,D-diastereomer.
-
Mechanism: This typically proceeds via the formation of an enolate intermediate under basic conditions, or an enol under acidic conditions. The planar enol(ate) intermediate loses its original stereochemical information, and upon re-protonation, can form either the original (L) or the inverted (D) configuration.
-
Key Influencing Factors:
-
pH: More prevalent at pH extremes, especially in basic conditions (pH > 7) which facilitate the deprotonation of the α-carbon.[2]
-
Temperature: Heat provides the energy needed to overcome the activation barrier for proton abstraction and enolate formation.[3]
-
Amino Acid Structure: The acidity of the α-proton and the steric bulk of the side chain influence the rate of epimerization.
-
C. Oxidation: Side-Chain Modification
This pathway does not break the DKP ring but modifies the amino acid side chains.
-
Mechanism: Varies depending on the residue and the oxidant.
-
Methionine: The sulfur atom is nucleophilic and readily attacked by oxidants like hydrogen peroxide (H₂O₂) to form methionine sulfoxide.
-
Tryptophan: The electron-rich indole ring is highly susceptible to attack by reactive oxygen species (ROS), which can lead to a variety of products including N-formylkynurenine (NFK), kynurenine, and various hydroxylated derivatives.[5]
-
-
Key Influencing Factors:
-
Presence of Oxidants: Exposure to peroxides, dissolved oxygen, or metal ions (which can catalyze ROS formation) is the primary driver.
-
Light: Photodegradation can generate ROS, initiating oxidation. This is a key parameter in forced degradation studies.[5]
-
Amino Acid Residue: Only DKPs containing susceptible amino acids will undergo significant oxidative degradation.
-
Visualizing the Degradation Pathways
The following diagram illustrates the primary degradation pathways originating from a generic L,L-Diketopiperazine.
Caption: Workflow for a typical forced degradation study.
Step-by-Step Methodology:
-
Preparation: Prepare a 1 mg/mL stock solution of your DKP in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Control Sample (t=0): Dilute the stock solution to your target analytical concentration (e.g., 0.1 mg/mL) and inject immediately into your HPLC system. This is your baseline.
-
Stress Conditions: Set up the following reactions in parallel, typically in small glass vials.
-
Acid Hydrolysis: Mix your DKP stock with 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix your DKP stock with 0.1 M NaOH. Incubate at 60°C. Note: Before injection, this sample must be neutralized with an equivalent amount of acid to protect the HPLC column.
-
Oxidation: Mix your DKP stock with 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Mix your DKP stock with water or buffer. Incubate at 80°C.
-
Photostability: Place a solution of your DKP (in a quartz cuvette or other light-transparent container) in a photostability chamber according to ICH Q1B guidelines. Run a dark control (same sample wrapped in foil) in parallel.
-
-
Time Points: At specified time points (e.g., 2, 8, 24 hours), take an aliquot from each stress condition, quench/neutralize if necessary, dilute to the target concentration, and inject into the HPLC system.
-
Analysis: Analyze the chromatograms. Look for the appearance of new peaks and a decrease in the area of the parent DKP peak. Use a PDA detector to check for peak purity and an MS detector to get mass information on any new peaks. The goal is to find conditions that yield 5-20% degradation of the main peak. If you see 100% degradation at the first time point, repeat with milder conditions (e.g., lower temperature or less concentrated acid/base).
Protocol 2: Developing a Stability-Indicating HPLC-UV Method
Objective: To establish a reliable, robust HPLC method that can separate the parent DKP from all process-related impurities and degradation products identified in the forced degradation study.
Rationale: A method is only "stability-indicating" if you can prove its specificity. [7]This means demonstrating baseline resolution between the main peak and all known related substances. A gradient method is typically required to achieve the necessary peak capacity to separate both polar and non-polar impurities in a single run. [8] Recommended Starting Parameters:
| Parameter | Recommended Condition | Rationale / Senior Scientist Tip |
| Column | C18, 2.7-5 µm, 4.6 x 150 mm | The C18 phase is a workhorse for reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of molecules. A 150 mm length provides good resolving power. |
| Mobile Phase A | 0.1% Formic Acid in Water | MS-compatible and provides an acidic pH to ensure sharp peaks for most compounds by keeping acids and bases in a single protonation state. TFA (0.1%) is an alternative for better peak shape but can cause ion suppression in MS. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is the preferred organic modifier for peptides and DKPs due to its low viscosity and UV transparency. |
| Gradient | 5% to 95% B over 20 minutes | A broad initial gradient is excellent for scouting to see where all your peaks elute. Once you know the retention times, you can optimize to a shallower gradient around your peaks of interest to improve resolution. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 35 °C | Elevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak shape and reproducibility. [7] |
| Detection | UV/PDA at 220 nm and λmax | 220 nm allows for general detection of the amide backbone. Also monitor at the absorbance maximum (λmax) of your DKP's chromophore for maximum sensitivity. A PDA detector is crucial for assessing peak purity. |
| Injection Vol. | 5-10 µL | Keep injection volume low to prevent peak distortion and column overload. |
Method Validation (Self-Validating System):
-
Specificity: Inject your stressed samples from the forced degradation study. The method is specific if all degradation products are baseline-resolved from the main peak.
-
Peak Purity: Use the PDA software to assess the peak purity of the main DKP peak in the presence of its degradants. A clean, homogenous peak confirms no co-elution.
-
Linearity, Accuracy, Precision: These standard validation parameters must be assessed according to ICH Q2(R1) guidelines to ensure the method is quantitative and reliable.
Data Summary: Stability Overview
This table synthesizes kinetic and stability data from the literature to provide a general guide. Note: kobs is the observed pseudo-first-order rate constant. Specific rates are highly dependent on the DKP structure and exact conditions.
| Condition | pH Range | Temperature | Observed Stability / Degradation Rate | Primary Pathway | Reference |
| Mild Acid | 1 - 3 | 40 - 80 °C | Degradation increases with temp and lower pH. | Hydrolysis | [2] |
| Neutral | 3 - 8 | 25 - 40 °C | Generally stable. Uncatalyzed hydrolysis is extremely slow (t½ ≈ hundreds of years for a linear peptide bond). | Minimal | [1] |
| Mild Base | 8 - 10 | 40 - 80 °C | Degradation rate increases with pH and temp. | Hydrolysis, Epimerization | [1][2] |
| Strong Base | > 10 | 25 - 60 °C | Rapid degradation observed. | Hydrolysis, Epimerization | [2] |
| Oxidative | Neutral | Room Temp | Dependent on residue. Met and Trp are highly susceptible. | Oxidation | [4][5] |
References
- G. L. Stahl, R. Walter, C. W. Smith, J. Org. Chem.1978, 43 (11), 2285–2286. (DOI: 10.1021/jo00405a044)
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega2022 , 7 (50), 46975–46989. [Link]
-
Goolcharran, C.; Borchardt, R. T. Kinetics of diketopiperazine formation using model peptides. J. Pharm. Sci.1998 , 87 (3), 283-8. [Link]
-
Stability-indicating methods for peptide drug analysis. AMSbio. [Link]
-
ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, in International Conference on Harmonization, 2003 . [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]
-
Cyclo(His-Pro) is an endogenous cyclic dipeptide that exists throughout the central nervous systems of various organisms. MDPI. [Link]
-
Radzicka, A.; Wolfenden, R. Rates of Uncatalyzed Peptide Bond Hydrolysis in Neutral Solution and the Transition State Affinities of Proteases. J. Am. Chem. Soc.1996 , 118 (26), 6105–6109. [Link]
-
HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
Stability Indicating HPLC Method Development –A Review. IJTSRD. [Link]
-
Stability-indicating HPLC method optimization using quality by design for doripenem and its related substances. Journal of Applied Pharmaceutical Science. [Link]
-
Total Synthesis of Complex Diketopiperazine Alkaloids. NIH. [Link]
-
Synthesis of tryptophan-dehydrobutyrine diketopiperazine and biological activity of hangtaimycin and its co-metabolites. NIH. [Link]
-
Diketopiperazines. Baran Lab, Scripps Research. [Link]
-
Characterization of the cyclic dipeptide cyclo(His-Pro) in Arabidopsis. NIH. [Link]
-
Stability indicating HPLC methods are used to separate various drug related impurities. IJTSRD. [Link]
-
Lee, T. Y.; Jee, S. H.; Li, C. L.; Chen, T. L. Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085. J. Pharm. Sci.1997 , 86 (1), 90-6. [Link]
-
2,5-Diketopiperazine - Wikipedia. Wikipedia. [Link]
-
Steinauer, R.; White, F. H. Jr. Diketopiperazine formation during investigations of amino Acid racemization in dipeptides. Anal. Biochem.1988 , 174 (1), 211-7. [Link]
-
Friedman, M. Reactivity and degradation products of tryptophan in solution and proteins. J. Agric. Food Chem.2021 , 69 (1), 1-22. [Link]
-
Comparison of the rates of deamidation, diketopiperazine formation and oxidation in recombinant human vascular endothelial growth factor and model peptides. Pharm. Res.2001 , 18 (1), 45-51. [Link]
Sources
- 1. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 4. Reactivity and degradation products of tryptophan in solution and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ijtsrd.com [ijtsrd.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
